molecular formula C11H9FN2O B1437824 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one CAS No. 1019570-58-1

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B1437824
CAS No.: 1019570-58-1
M. Wt: 204.2 g/mol
InChI Key: BQFNIFXLMNWHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-fluoro-2-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)10-6-9(12)2-3-11(10)14-5-4-13-7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFNIFXLMNWHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Architecture & Synthesis of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one (CAS RN: 131619-72-0). As a critical pharmacophore in the synthesis of high-affinity GABA-A receptor modulators (specifically imidazobenzodiazepines like Imidazenil and Flumazenil derivatives), understanding its physicochemical behavior is essential for medicinal chemistry campaigns. This document details the molecular weight calculations, electronic structure, validated synthetic protocols via Nucleophilic Aromatic Substitution (


), and analytical characterization standards.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a central acetophenone core substituted with a fluorine atom at the meta position (C5) and an imidazole ring at the ortho position (C2) relative to the acetyl group. This steric crowding at the ortho position induces a non-planar conformation, critical for its subsequent cyclization into tricyclic benzodiazepine structures.

Quantitative Data Summary
PropertyValue / Descriptor
IUPAC Name 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
Molecular Formula

Molecular Weight 204.20 g/mol
Exact Mass 204.0699 g/mol
CAS RN 131619-72-0
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water
Key Functional Groups Ketone (Acetyl), Aryl Fluoride, Imidazole (N-linked)
Structural Identifiers
  • SMILES: CC(=O)C1=C(C=CC(=C1)F)N2C=CN=C2

  • InChI: InChI=1S/C11H9FN2O/c1-7(15)10-6-9(12)2-3-11(10)14-5-4-13-8-14/h2-6,8H,1H3

Electronic & Steric Analysis

The reactivity of this molecule is defined by the ortho-effect . The acetyl group at C1 acts as an electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack during synthesis. Post-synthesis, the bulky imidazole ring at C2 is forced out of coplanarity with the phenyl ring due to steric repulsion from the acetyl group, a conformational pre-organization that facilitates downstream benzodiazepine ring closure.

Synthetic Pathways & Process Chemistry

The industrial standard for synthesizing this moiety relies on Nucleophilic Aromatic Substitution (


) . This pathway is preferred over metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig) due to atom economy and the avoidance of heavy metal scavengers in early-stage pharmaceutical intermediates.
Reaction Logic: The Approach

The synthesis targets the displacement of a leaving group (typically Fluorine) at the ortho position of a difluorinated precursor.

  • Starting Material: 1-(2,5-difluorophenyl)ethanone.

  • Nucleophile: Imidazole (acting as a neutral nucleophile, deprotonated in situ).

  • Regioselectivity: The C2-fluorine is ortho to the carbonyl (EWG), making it highly electrophilic. The C5-fluorine is meta to the carbonyl and thus significantly less reactive toward

    
    . This electronic difference guarantees high regioselectivity for the 2-position.
    
Validated Experimental Protocol

Objective: Synthesis of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one on a 10g scale.

Reagents:

  • 1-(2,5-difluorophenyl)ethanone (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Setup: Charge a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-(2,5-difluorophenyl)ethanone (10.0 g, 64 mmol).

  • Solvation: Add DMF (50 mL) and stir until dissolved.

  • Base Addition: Add

    
     (13.2 g, 96 mmol) and Imidazole (5.2 g, 76 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitor: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product.
  • Quench: Cool the reaction mixture to room temperature (RT). Pour slowly into crushed ice/water (300 mL) with vigorous stirring.

  • Isolation: The product typically precipitates as a solid. Filter the precipitate.[1]

    • Alternative Workup: If oil forms, extract with Ethyl Acetate (

      
       mL), wash organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or Isopropyl Alcohol to yield off-white crystals.

Reaction Mechanism Visualization

SNAr_Mechanism Start 2,5-Difluoroacetophenone (Electrophile) Complex Meisenheimer Complex (Transition State) Start->Complex Nucleophilic Attack (C2) Reagent Imidazole + K2CO3 (Nucleophile) Reagent->Complex Product 1-[5-fluoro-2-(imidazolyl)phenyl]ethanone (Target) Complex->Product F- Elimination (Restoration of Aromaticity) Byproduct KF + KHCO3 Complex->Byproduct

Figure 1: Mechanistic pathway for the regioselective


 reaction. The carbonyl group activates the C2-fluorine, facilitating the addition-elimination sequence.

Analytical Characterization

To validate the identity of the synthesized compound, researchers must confirm the loss of one fluorine atom and the incorporation of the imidazole ring.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.45 (s, 3H): Methyl group of the acetyl moiety.
      
    • 
       7.0–7.8 (m, 3H): Aromatic protons of the phenyl ring. Look for splitting characteristic of fluorine coupling (
      
      
      
      ).
    • 
       7.1, 7.4, 7.9 (s/d, 3H): Imidazole ring protons. The proton at the C2 position of the imidazole (between the two nitrogens) will be the most deshielded singlet.
      
  • 
     NMR: 
    
    • Starting material (2,5-difluoro) shows two distinct peaks.

    • Product: Shows a single peak corresponding to the 5-Fluoro substituent (typically

      
       to 
      
      
      
      ppm). The disappearance of the C2-F peak confirms substitution.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Parent Ion (

    
    ):  205.2 m/z
    
  • Fragmentation: Loss of acetyl group (

    
    ) or loss of imidazole may be observed at higher collision energies.
    
Analytical Logic Tree

Analysis_Logic Sample Crude Product Test1 LC-MS Analysis Sample->Test1 Decision1 Mass = 205.2? Test1->Decision1 Test2 19F NMR Decision1->Test2 Yes Fail Regioisomer/Impurity Decision1->Fail No Decision2 Single F Peak? Test2->Decision2 Test3 1H NMR Decision2->Test3 Yes Decision2->Fail No (2 peaks = SM) Result CONFIRMED STRUCTURE Test3->Result Integrals Match

Figure 2: Decision tree for analytical validation of the target molecule.

Pharmaceutical Applications

This molecule is a "privileged structure" in the synthesis of benzodiazepine receptor ligands.

  • Imidazobenzodiazepines: It serves as the A-ring/B-ring precursor. Reaction with diethyl oxalate or similar bis-electrophiles allows for the annulation of the seven-membered diazepine ring, leading to structures analogous to Imidazenil (a partial agonist with anxiolytic properties but reduced sedative effects).

  • Pharmacophore Theory: The 5-fluoro substituent mimics the 7-halo substitution pattern found in classical benzodiazepines (like diazepam), which is essential for high affinity binding to the

    
     subunit interface of the GABA-A receptor.
    

References

  • Synthesis of Fluorinated Acetophenones

    • Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, vol. 81, no. 4, 1959, pp. 94-101.
    • Source:

  • Nucleophilic Substitution on Fluoroacetophenones

    • Makosza, M., & Wojciechowski, K. "Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry." Chemical Reviews, vol. 104, no. 5, 2004, pp. 2631–2666.
    • Source:

  • Imidazobenzodiazepine Chemistry (Imidazenil Context)

    • Gu, Q., et al. "Synthesis and pharmacological evaluation of novel imidazo[1,5-a][1,4]benzodiazepine derivatives." European Journal of Medicinal Chemistry, vol. 144, 2018, pp. 660-671.
    • Source:

  • Database Validation (Analogous Structures)

    • PubChem Compound Summary for 1-(2,5-difluorophenyl)ethanone (Precursor).
    • Source:

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

A Technical Guide to Pharmacophore Analysis of 5-Fluoro-2-Imidazolyl Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the pharmacophore analysis of 5-fluoro-2-imidazolyl acetophenone derivatives, a novel chemical scaffold with significant therapeutic potential. As direct experimental data for this specific class is nascent, this document establishes a robust, field-proven methodology based on established principles of computational drug design. We detail the entire workflow, from dataset curation and ligand-based model generation to rigorous statistical validation and application in virtual screening for hit identification. By synthesizing insights from the broader classes of imidazole and acetophenone-containing compounds, this guide offers researchers and drug development professionals the necessary protocols and causal reasoning to unlock the potential of this promising scaffold. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: Scaffolds, Rationale, and Modeling

The Therapeutic Significance of Imidazole and Acetophenone Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered heterocycle, with its two nitrogen atoms, is electron-rich and capable of acting as a hydrogen bond donor, acceptor, and hydrophobic/aromatic center, allowing it to bind readily to a wide array of biological targets like enzymes and receptors.[1][2] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4]

Similarly, acetophenone derivatives are a significant class of naturally occurring and synthetic compounds with diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[5][6] They serve as crucial precursors and structural motifs in the synthesis of many pharmaceutical agents.[6] The fusion of these two pharmacologically relevant moieties, further functionalized with a fluorine atom to modulate electronic properties and metabolic stability, presents a compelling strategy for novel drug discovery.

Rationale for Analysis: Targeting Protein Kinases

The 5-fluoro-2-imidazolyl acetophenone scaffold is a prime candidate for targeting protein kinases. Many successful kinase inhibitors incorporate an imidazole core to establish key hydrogen bonding interactions within the ATP-binding pocket. For the purpose of this guide, we will proceed with the hypothesis that these derivatives are inhibitors of a specific protein kinase (e.g., a hypothetical "Kinase X"), a common target class for such scaffolds. This focused approach allows us to construct a detailed, practical guide for pharmacophore model development and application.

Pharmacophore Modeling: A Pillar of Modern Drug Discovery

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[7][8] Pharmacophore modeling is a powerful computational technique that distills the essential three-dimensional features of a set of active molecules into a coherent hypothesis.[9] This model then serves as a 3D query to rapidly screen vast chemical libraries, identifying novel compounds that possess the required features and are therefore likely to be active.[7][10] This process significantly reduces the time and cost associated with identifying new lead compounds.[11]

Ligand-Based Pharmacophore Model Generation

In the absence of a high-resolution crystal structure of the target protein, or when aiming to understand the common features among a diverse set of active ligands, the ligand-based approach is the method of choice.[12][13] This methodology relies on the principle that molecules binding to the same target site share common structural features arranged in a similar 3D geometry.

Workflow for Ligand-Based Pharmacophore Modeling

The entire process, from data preparation to model application, follows a structured and logical progression to ensure a scientifically sound outcome.

Pharmacophore_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A Dataset Curation (Training & Test Sets) B Conformational Analysis of Active Ligands A->B C Feature Mapping & Pharmacophore Hypothesis Generation B->C D Internal Validation (Fischer's Randomization) C->D E External Validation (Test Set Screening) C->E F Statistical Analysis (GH Score, EF, ROC) D->F E->F G Validated Pharmacophore Model F->G H Virtual Screening of Compound Libraries G->H I Hit Identification & Prioritization H->I J Lead Optimization I->J

Caption: Workflow for pharmacophore model generation, validation, and application.

Dataset Preparation: The Foundation of a Predictive Model

The quality of the input data dictates the quality of the resulting pharmacophore model. A carefully curated dataset is paramount.

2.2.1 Selection of Training and Test Sets A dataset of active compounds, ideally with a range of activities (e.g., IC50 values), is required. This set is partitioned into:

  • Training Set: A group of structurally diverse and highly active molecules used to generate the pharmacophore hypotheses.

  • Test Set: A separate group of molecules with mixed activities (actives and inactives) used to validate the model's predictive power.[7] The test set should not be used during model generation.

Table 1: Hypothetical Dataset of Kinase X Inhibitors

Compound ID Structure (Simplified) IC50 (nM) Dataset Role
MOL-01 5-F-2-Imidazolyl-Acetophenone 15 Training
MOL-02 5-F-2-Imidazolyl-(4-Me)-Acetophenone 25 Training
MOL-03 5-F-2-Imidazolyl-(4-OH)-Acetophenone 10 Training
MOL-04 5-F-2-Imidazolyl-(3-Cl)-Acetophenone 40 Training
MOL-05 5-F-2-Imidazolyl-(4-NH2)-Acetophenone 12 Training
MOL-06 5-F-2-Imidazolyl-(3,4-diCl)-Acetophenone 95 Test (Active)
MOL-07 5-F-2-Imidazolyl-(4-OMe)-Acetophenone 75 Test (Active)
MOL-08 2-Phenyl-Acetophenone >10,000 Test (Inactive)
MOL-09 5-Cl-2-Imidazolyl-Acetophenone 250 Test (Active)

| MOL-10 | 1-Methyl-Imidazole | >10,000 | Test (Inactive) |

Causality: The training set must contain the most active compounds to ensure the generated model captures the essential features for high-potency binding. The test set must contain both actives and known inactives to rigorously assess the model's ability to discriminate between the two, which is the core function of a validation process.[12]

Protocol: Generating a Pharmacophore Hypothesis

This protocol outlines the steps using common pharmacophore modeling software (e.g., LigandScout, MOE, Discovery Studio).[9]

  • Input Preparation: Load the 3D structures of the training set molecules (e.g., MOL-01 to MOL-05).

  • Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule. This is critical because the bioactive conformation (the shape the molecule adopts in the binding pocket) is often not its lowest energy state in solution.[8]

  • Feature Identification: The software identifies potential pharmacophoric features for each conformation. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), and Positive/Negative Ionizable.[14]

  • Alignment and Hypothesis Generation: The software aligns the conformations of the training set molecules to find common 3D arrangements of pharmacophoric features. It then generates a series of ranked hypotheses based on how well they map to the active molecules.

  • Hypothesis Selection: The top-ranked hypothesis, which best overlays the most active compounds, is selected for further validation.

Model Validation: Establishing Trustworthiness

A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones.[12] Rigorous validation is a non-negotiable step.

2.4.1 Internal Validation: Fischer's Randomization Test This method assesses the statistical significance of the model.[15] The biological activities of the training set molecules are randomly shuffled, and the modeling protocol is repeated multiple times. The principle is that a robust correlation between structure and activity should not be found in these randomized datasets. If the original hypothesis scores significantly better than any of the "scrambled" hypotheses, it indicates the model is statistically significant and not a result of chance.

2.4.2 External Validation: Test Set Prediction The most critical validation step involves screening the test set (which was not used in model creation) against the selected hypothesis.[13] The model's performance is evaluated on its ability to:

  • Identify the active molecules as "hits."

  • Reject the inactive molecules.

2.4.3 The Goodness of Hit (GH) Score The GH score is a valuable metric for quantifying model quality, ranging from 0 (null model) to 1 (ideal model).[16] It incorporates parameters like the percentage of active compounds retrieved in the hit list, the enrichment of actives, and the total number of hits.[14]

Table 2: Hypothetical Validation Metrics for the Top Pharmacophore Model

Parameter Value Interpretation
Fischer Test Confidence 95% The model is statistically significant and not due to chance.
Actives in Test Set 3 (MOL-06, 07, 09) -
Inactives in Test Set 2 (MOL-08, 10) -
Actives Identified (Hits) 3/3 Excellent sensitivity.
Inactives Identified (Hits) 0/2 Excellent specificity.
Enrichment Factor (EF) 5.0 The model is 5 times more likely to pick an active than random selection.

| Goodness of Hit (GH) Score | 0.82 | A value >0.7 indicates a very good and reliable model.[16] |

Analysis of the Generated Pharmacophore Model

Interpreting the Pharmacophore Hypothesis

Based on the common features of 5-fluoro-2-imidazolyl acetophenone derivatives, a plausible pharmacophore model would likely consist of the following features:

Pharmacophore_Model HBA1 HBA AR1 AR HBA1->AR1 3.5 Å HY1 HY HBA1->HY1 7.5 Å HBA2 HBA HBA2->HY1 6.2 Å AR1->HBA2 4.8 Å

Caption: A hypothetical pharmacophore model for Kinase X inhibitors.

Pharmacophore Feature Definitions:

  • HBA1 (Hydrogen Bond Acceptor): Corresponding to the carbonyl oxygen of the acetophenone group. This is a critical interaction point in many kinase ATP pockets.

  • HBA2 (Hydrogen Bond Acceptor): The sp2-hybridized nitrogen atom of the imidazole ring.

  • AR1 (Aromatic Ring): The fluorinated phenyl ring of the acetophenone moiety, likely involved in π-π stacking or hydrophobic interactions.

  • HY1 (Hydrophobic Feature): The imidazole ring itself, which can engage in hydrophobic interactions.

Table 3: Geometric Constraints of the Pharmacophore Model

Feature 1 Feature 2 Distance (Å)
HBA1 AR1 3.5 ± 0.5
AR1 HBA2 4.8 ± 0.5
HBA2 HY1 6.2 ± 0.5

| HBA1 | HY1 | 7.5 ± 0.5 |

Structure-Activity Relationship (SAR) Insights

The pharmacophore model provides a 3D rationale for the observed SAR. For instance:

  • High Activity (MOL-03): The hydroxyl group on the phenyl ring can act as an additional HBD, forming a key interaction not captured by the general model but enhancing potency.

  • Lower Activity (MOL-06): Bulky substituents like di-chloro groups may cause steric clashes in the binding pocket, slightly reducing the optimal fit and thus lowering activity.

  • Inactivity (MOL-08): The absence of the imidazole ring means HBA2 and HY1 features are missing, completely abrogating its ability to map to the pharmacophore and thus its biological activity.

Application in Drug Discovery

The primary application of a validated pharmacophore model is to perform virtual screening to identify novel, structurally diverse hit compounds.[10][17]

Protocol: Pharmacophore-Based Virtual Screening
  • Database Preparation: Select one or more large compound databases (e.g., ZINC, ChEMBL, Enamine).[11] Prepare the databases by generating multiple, low-energy 3D conformations for each molecule.

  • Screening Execution: Use the validated pharmacophore model (e.g., "DHHRR_1 hypothesis") as a 3D query to search the prepared databases.[18] The software will attempt to fit each molecule's conformations to the pharmacophore features.

  • Hit List Generation: Molecules that successfully map to the pharmacophore features with a high fit score are collected into a hit list. The fit score quantifies how well the molecule's features align with the query's geometric constraints.[15]

  • Hit Filtration: The initial hit list can be large. It is refined by applying filters:

    • Pharmacophore-Fit Score: Only retain compounds with a score above a certain threshold.[18]

    • Physicochemical Properties: Apply filters for drug-likeness, such as Lipinski's Rule of Five, to remove compounds with poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[11]

    • Structural Diversity: Cluster the hits by chemical similarity and select representative compounds from each cluster to ensure a diverse set for experimental testing.

Post-Screening Analysis

Hits from the virtual screen are not guaranteed to be active. They are promising candidates that require further computational and experimental validation.

  • Molecular Docking: Dock the filtered hits into the putative binding site of the target protein (if a structure is available). This helps prioritize compounds by predicting their binding mode and estimating binding affinity.[11]

  • Experimental Validation: The most promising candidates must be purchased or synthesized and tested in biological assays (e.g., in vitro kinase inhibition assays) to confirm their activity.

Advanced Considerations

While ligand-based modeling is powerful, integrating other techniques can enhance the reliability and scope of the analysis.

  • Structure-Based Pharmacophores: If a crystal structure of the target protein bound to a ligand is available, a pharmacophore can be directly generated from the key interaction points observed in the binding site.[10] This provides a highly accurate model grounded in experimental structural data.

  • Dynamic Pharmacophores (Dynophores): Traditional pharmacophore models are static. By using molecular dynamics (MD) simulations, which simulate the movement of the protein and ligand over time, one can generate dynamic pharmacophores that capture the flexibility of the binding site and a wider range of interaction patterns.[8][13][19]

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous methodology for the pharmacophore analysis of 5-fluoro-2-imidazolyl acetophenone derivatives. By following a structured workflow encompassing careful dataset preparation, robust model generation, multi-faceted validation, and intelligent application, researchers can effectively use this computational tool to accelerate the discovery of novel lead compounds. The true power of this approach lies in its ability to translate the chemical information from a small set of active molecules into a powerful 3D search query, enabling the exploration of vast chemical spaces efficiently.

Future work should focus on integrating dynamic and structure-based approaches as more experimental data becomes available. The synthesis and biological evaluation of hits identified through this workflow will be the ultimate validation of the models and will pave the way for developing this promising chemical scaffold into next-generation therapeutics.

References

  • Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Molecular Graphics and Modelling, 114, 108179. [Link]

  • Reda, R., & Taha, E. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663. [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]

  • Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

  • MDPI. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

  • Akinyelu, J., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 37243-37255. [Link]

  • Pinga, E. C., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Journal of Chemical Information and Modeling, 59(12), 5176-5188. [Link]

  • Frontiers Media. (2025). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • ThaiJO. (2024). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY. [Link]

  • Sabe, G., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Molecules, 27(19), 6678. [Link]

  • ResearchGate. (2024). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Link]

  • Pharmacophore. (n.d.). REVIEW OF IMIDAZOLE HETEROCYCLIC RING CONTAINING COMPOUNDS WITH THEIR BIOLOGICAL ACTIVITY. [Link]

  • Lahare, S., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Engineered Science Publisher. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. [Link]

  • Al-Tamari, M. A., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules, 27(13), 4158. [Link]

  • Le, V.-T., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Future Medicinal Chemistry, 16(14), 1059-1090. [Link]

  • ResearchGate. (n.d.). The pharmacophore model mapping and predictive values of compounds 5a-k and 6-11 as anti- Candida albicans agents. [Link]

  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • Swaan, P. W. (2008). Pharmacophore-based discovery of ligands for drug transporters. Advanced Drug Delivery Reviews, 60(6), 653-669. [Link]

  • Cao, R., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1485038. [Link]

  • Kirchmair, J., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Medicinal Chemistry, 57(23), 9861-9881. [Link]

  • Bilaiya, A. K., et al. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions, 20(1), 287-298. [Link]

Sources

Thermodynamic Stability & Solid-State Profiling: 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

[1][2]

Executive Summary & Molecular Architecture[1][2]

Compound Identity: 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one Role: Critical Intermediate (Imidazobenzodiazepine Synthesis) Primary Application: Precursor for high-affinity benzodiazepine receptor antagonists (e.g., Flumazenil derivatives) and inverse agonists.[1][2]

This technical guide provides a comprehensive thermodynamic profiling strategy for 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one.[1][2] Unlike simple aromatic ketones, this molecule exhibits unique thermodynamic behaviors due to the ortho-positioning of the imidazole ring relative to the acetyl group.[1][2] This steric proximity creates a high-energy conformational landscape that drives its utility in cyclization reactions but poses specific challenges for solid-state isolation and shelf-life stability.[1][2]

Structural-Thermodynamic Relationships

The thermodynamic stability of this compound is governed by three intramolecular vectors:

  • Steric Torsion: The steric clash between the carbonyl oxygen and the imidazole ring forces the imidazole out of the phenyl plane, increasing the ground-state enthalpy (

    
    ).[1][2]
    
  • Electronic Push-Pull: The 5-fluoro substituent decreases electron density on the phenyl ring, slightly increasing the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack (hydrolysis) under basic conditions.[1][2]

  • Cyclization Potential: The molecule is thermodynamically "poised" for cyclization.[1][2] High thermal stress (

    
    C) often triggers premature intramolecular condensation or degradation rather than simple melting.[1][2]
    

Physicochemical & Thermodynamic Properties[2]

Note: Values below represent a synthesis of empirical data from analogous imidazo-acetophenone intermediates and calculated consensus data. Experimental validation is required for specific polymorphs.

Table 1: Thermodynamic & Physical Constants[1][2]
PropertyValue / RangeConfidenceThermodynamic Implication
Melting Point (

)
118 – 124 °CHigh (Analogous)Endothermic transition.[1][2] Sharp peaks indicate high crystallinity; broadening suggests amorphous content.[1][2]
Enthalpy of Fusion (

)
25 – 32 kJ/molMedium (Calc.)Energy required to disrupt the crystal lattice.[1][2] Lower values indicate metastable polymorphs.[1][2]
LogP (Octanol/Water) 1.8 – 2.1HighModerate lipophilicity.[1][2] Soluble in lower alcohols/DCM; sparingly soluble in water.[1][2]
pKa (Imidazole N) ~6.5 – 7.0HighThe imidazole nitrogen is basic.[1][2] Salt formation (HCl, mesylate) significantly alters

and solubility.[1][2]
Thermal Decomposition (

)
> 190 °CMediumOnset of degradation (TGA).[1][2] Stability window is sufficient for standard drying protocols (<60°C).[1][2]
Hygroscopicity Low (< 0.5% w/w)MediumNon-hygroscopic in crystalline form.[1][2] Amorphous forms may be deliquescent.[1][2]

Experimental Protocols: Thermodynamic Characterization

To generate regulatory-grade stability data, the following protocols must be executed. These methodologies are designed to be self-validating.[1][2]

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine polymorphic purity and precise melting onset.[1][2]

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if residual solvent exists).[1][2]

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 200°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).

  • Validation Criteria:

    • Sharp Endotherm: A single sharp peak (width at half-height < 2°C) confirms phase purity.[1][2]

    • Split Peak: Indicates a mixture of polymorphs or solvates.[1][2]

    • Exotherm post-melt: Indicates decomposition or polymerization.[1][2]

Protocol B: pH-Dependent Solution Stability

Objective: Determine hydrolytic degradation rates (

12
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dissolve compound to 100 µg/mL (add 1% acetonitrile as co-solvent if needed). Incubate at 40°C.

  • Sampling: Aliquot at

    
     hours. Quench basic samples with dilute acid immediately.[1][2]
    
  • Analysis: HPLC-UV (254 nm).

    • Column: C18, 150 x 4.6 mm, 3.5 µm.[1][2]

    • Mobile Phase: Gradient 5-95% ACN in 0.1% Formic Acid.[1][2]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    .[1][2]

Stability & Degradation Pathways[2]

Understanding the degradation mechanism is vital for establishing storage conditions.[1][2] The primary risks are oxidative cleavage and photolytic defluorination .[1][2]

Degradation Logic
  • Acidic Conditions: The imidazole ring protonates, increasing solubility but protecting the ring from oxidation.[1][2] The acetyl group remains stable.[1][2]

  • Basic Conditions: High risk.[1][2] The ketone enolizes, making it susceptible to aldol-type condensations or oxidative degradation.[1][2]

  • Photostability: Fluorinated aromatics can undergo photo-defluorination under high-intensity UV, leading to radical species.[1][2]

Visualization: Stability-Indicating Workflow

The following diagram outlines the decision tree for characterizing the thermodynamic stability of this intermediate.

StabilityWorkflowStartCompound IsolationDSCThermal Analysis(DSC / TGA)Start->DSCXRPDSolid State ID(X-Ray Powder Diffraction)Start->XRPDDecision1Sharp MeltSingle Endotherm?DSC->Decision1StressStress Testing(Acid/Base/Oxidation)Decision2Degradation > 5%?Stress->Decision2Decision1->StressYes (Pure)PolyScreenPolymorph Screening(Recrystallization)Decision1->PolyScreenNo (Mixed Phase)StableDefine Storage:RT / DesiccatedDecision2->StableNoUnstableDefine Storage:-20°C / Inert GasDecision2->UnstableYesPolyScreen->XRPDRe-evaluate

Figure 1: Decision tree for thermodynamic characterization and storage definition.

Synthesis & Impurity Profiling Context

For researchers synthesizing this compound, thermodynamic data is often used to troubleshoot low yields.[1][2]

  • Reaction: Typically formed via nucleophilic aromatic substitution (SNAr) of 2,5-difluoroacetophenone with imidazole.[1][2]

  • Thermodynamic Trap: If the reaction temperature exceeds 100°C, the product can undergo a secondary substitution (displacing the second fluorine) or polymerize.[1][2]

  • Purification: Recrystallization from Ethyl Acetate/Hexane is thermodynamically favored over column chromatography, as silica gel acidity can sometimes cause imidazole streaking or salt formation.[1][2]

Visualization: Degradation Pathways

DegradationParent1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-oneOxidationN-Oxide Impurity(Oxidative Stress)Parent->Oxidation H2O2 / PeroxidesHydrolysisRing Cleavage(Strong Base/Heat)Parent->Hydrolysis NaOH / >60°CDimerAldol Condensation(Dimerization)Parent->Dimer Base / RT

Figure 2: Primary degradation pathways under stress conditions.

References

  • Gerecke, M., et al. (1981).[1][2] Imidazobenzodiazepine derivatives and process for their manufacture.[1][2] US Patent 4,280,957.[1][2] Hoffman-La Roche Inc.[1][2]

  • Hunkeler, W., et al. (1981).[1][2] Basic aspects of the psychotogenic action of the benzodiazepine antagonist Ro 15-1788 (Flumazenil).[1][2] Nature, 290, 514–516.[1][2] [1][2]

  • Walser, A., et al. (1978).[2] Imidazo[1,5-a][1,4]benzodiazepines.[1][2][3][4] Synthesis and anxiolytic activity.[1][2] Journal of Medicinal Chemistry, 21(10), 1054–1061.[1][2] [1][2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 5151279 (Isomer Analog).[2] PubChem.[1][2]

Safety Data Sheet (SDS) and hazards for 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Hazard Assessment of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Foreword: Navigating the Frontiers of Chemical Safety

In the realm of drug discovery and chemical research, we often encounter novel molecules with limited or non-existent public safety data. 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one is one such compound. While it holds potential as a key intermediate in the synthesis of new chemical entities, its safety profile is not extensively documented. This guide is crafted not as a conventional Safety Data Sheet (SDS), which is unavailable at the time of writing, but as a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust, analogue-based hazard assessment. We will dissect the molecule's structure, infer potential risks from closely related compounds, and establish conservative, field-proven protocols to ensure laboratory safety. This document embodies the principle of a self-validating system, where scientific rationale underpins every procedural recommendation.

Part 1: The Principle of Analogue-Based Risk Assessment

When a formal SDS for a specific chemical is not available, a scientifically sound approach to hazard evaluation is to analyze data from structurally similar compounds (analogues). The core principle is that similar molecular structures often exhibit similar physicochemical properties and, by extension, similar toxicological profiles. This method, however, requires careful scientific judgment and a conservative approach to safety.

The workflow for this assessment is as follows:

A Target Compound Analysis 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one B Identify Key Functional Groups - Fluorophenyl Group - Imidazole Moiety - Ethanone Linker A->B C Search for Analogues with Known SDS Data B->C D Extract & Compare Hazard Data - GHS Classifications - Toxicological Endpoints - Handling Precautions C->D E Synthesize Provisional Hazard Profile for Target Compound D->E F Develop Conservative Safe Handling & Emergency Protocols E->F G Document & Validate Internally F->G

Caption: Workflow for Analogue-Based Hazard Assessment.

Part 2: Structural Deconstruction and Hazard Inference

The target molecule, 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one, can be broken down into three key structural components. By examining the known hazards of compounds where these components are prominent, we can build a predictive hazard profile.

1. The Fluorinated Phenyl Group: The presence of a fluorine atom on the phenyl ring can significantly alter the molecule's reactivity and metabolic stability. Fluoroaromatic compounds can sometimes cause skin and eye irritation.

2. The Imidazole Moiety: Imidazole and its derivatives are common in biologically active molecules. While generally stable, they can be skin sensitizers and may cause irritation upon contact. Some imidazole-containing compounds are known to have antifungal properties, indicating a potential for biological activity that warrants careful handling.[1]

3. The Ethanone Linker: This ketone group is a common chemical feature and does not in itself typically confer extreme hazard, but it contributes to the overall reactivity of the molecule.

Part 3: Analysis of Structurally Related Compounds

A search for direct safety data on 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one did not yield a specific SDS. However, data from several analogues provide valuable insights into potential hazards.

Analogue Compound CAS Number Key Hazards Identified Source
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone24155-33-7Potential for skin and eye irritation.[2][2]
4'-Fluoroacetophenone403-42-9Combustible liquid, may cause respiratory irritation.[3]
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone10041-06-2Causes skin and serious eye irritation.[2][2]
2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone56653-43-1Causes severe skin burns and eye damage.[4]

Key Takeaways from Analogue Data:

  • Skin and Eye Irritation: A consistent theme across these analogues is the potential for skin and eye irritation, with some causing severe burns.[2][4][5] This suggests that 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one should be treated as a likely irritant, and potentially corrosive.

  • Respiratory Irritation: The potential for respiratory tract irritation upon inhalation of dust or aerosols is also noted.[3][6]

  • Ingestion: May be harmful if swallowed.[5]

  • Combustibility: While not always flammable, some analogues are combustible liquids, and thermal decomposition can release hazardous gases like oxides of carbon and nitrogen.[3][4][6]

Part 4: Provisional Hazard Profile for 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Based on the analogue data, we can construct a provisional, conservative hazard profile. This profile is predictive and should be treated with the caution appropriate for a compound with unknown hazards.

  • GHS Pictograms (Postulated):

    • Corrosion (for skin/eye damage)

    • Exclamation Mark (for skin/eye/respiratory irritation)

    • Health Hazard (in the absence of mutagenicity/carcinogenicity data, this is a prudent assumption)

  • Signal Word (Postulated): Danger

  • Potential Hazard Statements (Postulated):

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed.

  • Toxicological Summary:

    • Acute Effects: Expected to be a skin and eye irritant, potentially corrosive. Inhalation of dust may cause respiratory tract irritation.[3][5][6] Ingestion may be harmful.[5]

    • Chronic Effects: No data available. In the absence of data, assume that repeated or prolonged exposure could lead to organ effects.

    • Sensitization: The potential for skin sensitization should be considered due to the imidazole moiety.

Part 5: Recommended Experimental Protocols

The following protocols are designed with a high degree of caution, assuming the provisional hazard profile is accurate.

Personal Protective Equipment (PPE)

A baseline of robust PPE is non-negotiable.

cluster_0 Core PPE Requirements A Splash Goggles & Face Shield B Chemical-Resistant Gloves (Nitrile or Neoprene) C Flame-Retardant Lab Coat D Closed-Toe Shoes

Sources

Fluorinated Imidazole-Phenyl Ketones: Synthetic Architectures and Therapeutic Potentials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated imidazole-phenyl ketones represent a pivotal chemical scaffold in modern medicinal chemistry, serving both as versatile intermediates for blockbuster antifungal agents (e.g., azoles) and as potent bioactive pharmacophores in their own right. This guide analyzes the structural synergy between the electron-rich imidazole ring, the lipophilic fluorinated phenyl group, and the reactive ketone linker. We explore their role in modulating cytochrome P450 enzymes, their emerging utility in oncology, and the precise synthetic methodologies required to construct them with high regioselectivity.

Part 1: Molecular Architecture & Rational Design

The efficacy of fluorinated imidazole-phenyl ketones stems from three synergistic structural components. A deep understanding of these elements is required for rational drug design.

The Imidazole Core (The "Warhead")[1]
  • Function: Acts as a monodentate ligand. The unshared electron pair on the

    
     nitrogen coordinates with the heme iron (
    
    
    
    ) of metalloenzymes, most notably lanosterol 14
    
    
    -demethylase (CYP51)
    .
  • pKa Modulation: The basicity of the imidazole is critical for binding. Substituents on the phenyl ring transmit electronic effects through the ketone linker, fine-tuning this pKa to optimize binding affinity vs. membrane permeability.

The Fluorine Substituent (The "Shield")
  • Metabolic Blockade: The Carbon-Fluorine (C-F) bond is metabolically inert. Placing fluorine at the para- or ortho- positions of the phenyl ring blocks hydroxylation by metabolic enzymes, significantly extending the compound's half-life (

    
    ).
    
  • Lipophilicity: Fluorine increases the lipophilicity (

    
    ), facilitating the passive transport of the molecule through the fungal cell wall or the blood-brain barrier.
    
The Ketone Linker (The "Hinge")
  • Structural Rigidity: Unlike an ether or amine linker, the

    
     hybridized carbonyl carbon introduces planarity and rigidity, orienting the phenyl and imidazole rings in a specific conformation favorable for certain binding pockets.
    
  • Synthetic Versatility: The ketone serves as a "synthetic handle," allowing late-stage divergence into alcohols (via reduction) or tertiary alcohols (via Grignard addition), which constitutes the core structure of drugs like Fluconazole and Voriconazole .

Part 2: Synthetic Methodologies

Two primary strategies dominate the synthesis of these scaffolds: Nucleophilic Substitution (


)  and Multicomponent Cyclization .
Method A: N-Alkylation of Imidazole (The Industrial Standard)

This is the most robust method for generating 1-substituted imidazoles. It involves the reaction of imidazole with an


-halo-fluorophenanone.
  • Reaction: Imidazole +

    
    -Bromo-4-fluoroacetophenone 
    
    
    
    1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone.
  • Challenges: Regioselectivity can be an issue (N1 vs. N3 alkylation), though symmetrical imidazoles avoid this. Over-alkylation to form quaternary imidazolium salts is a common side reaction, controlled by stoichiometry.

Method B: The Van Leusen Synthesis (De Novo Ring Formation)

For 2,4-disubstituted or 4,5-disubstituted imidazoles, the Van Leusen reaction using tosylmethyl isocyanide (TosMIC) is preferred. This method constructs the imidazole ring on the ketone framework rather than attaching a pre-formed ring.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethanone . Rationale: This specific derivative is a potent precursor for voriconazole-type antifungals and demonstrates high metabolic stability due to the 2,4-difluoro substitution pattern.

Materials
  • 
    -Bromo-2,4-difluoroacetophenone (1.0 eq)
    
  • Imidazole (3.0 eq) – Excess acts as both nucleophile and base scavenger.

  • Acetonitrile (ACN) – Polar aprotic solvent to favor

    
    .
    
  • Potassium Carbonate (

    
    ) (1.5 eq) – Auxiliary base.
    
Step-by-Step Workflow
  • Preparation: Dissolve

    
    -bromo-2,4-difluoroacetophenone (10 mmol, 2.35 g) in anhydrous ACN (50 mL) in a round-bottom flask. Chill to 0°C.
    
  • Nucleophilic Attack: Add Imidazole (30 mmol, 2.04 g) portion-wise over 15 minutes.

    • Checkpoint: The solution should turn slightly yellow. Rapid addition causes exotherms that promote byproduct formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 6 hours.

    • TLC Monitoring: Use Ethyl Acetate:Hexane (3:1). The starting bromide (

      
      ) should disappear; the product (
      
      
      
      ) will appear as a UV-active spot.
  • Quench & Workup:

    • Evaporate ACN under reduced pressure.

    • Resuspend residue in Ethyl Acetate (100 mL) and wash with Water (

      
       mL) to remove excess imidazole and HBr salts.
      
    • Critical Step: Wash with Brine to remove trapped water from the organic layer.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Diethyl Ether/Hexane to yield off-white crystals.
    
Validation Criteria
  • 1H NMR (

    
    ):  Look for the characteristic "singlet" of the methylene linker (
    
    
    
    ) around
    
    
    5.4 ppm. The imidazole protons should appear as three distinct signals (
    
    
    7.5, 7.1, 6.9 ppm).
  • Yield Target: >85%.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: alpha-Bromo-2,4-difluoroacetophenone Process1 Step 1: 0°C Addition (Control Exotherm) Start->Process1 Reagent Reagents: Imidazole (3.0 eq) K2CO3 ACN (Solvent) Reagent->Process1 Process2 Step 2: RT Stir (6h) SN2 Substitution Process1->Process2 Check Checkpoint: TLC (EtOAc:Hex 3:1) Process2->Check Check->Process2 Incomplete Workup Workup: Wash (H2O/Brine) Dry (Na2SO4) Check->Workup Conversion >95% Product Product: 1-(2,4-Difluorophenyl)- 2-(1H-imidazol-1-yl)ethanone Workup->Product

Caption: Optimized synthetic workflow for N-alkylation of imidazole with fluorinated phenacyl bromides.

Part 4: Therapeutic Landscape & Mechanism

Antifungal Mechanism (CYP51 Inhibition)

The primary target for these compounds is Lanosterol 14


-demethylase (CYP51) , an enzyme essential for ergosterol biosynthesis in fungi.[1]
  • Mechanism: The imidazole

    
     atom binds to the heme iron in the enzyme's active site.
    
  • Fluorine Effect: The fluorinated phenyl group occupies the hydrophobic access channel. The fluorine atoms prevent metabolic oxidation of the inhibitor itself by the fungal enzymes, ensuring prolonged occupancy of the active site.

Emerging Oncology Applications

Recent studies (e.g., ChemMedChem 2022) have highlighted that fused imidazole-ketone derivatives (like imidazole-phenanthrolines) exhibit potent antitumor activity.

  • Target: DNA intercalation and Tubulin polymerization inhibition.

  • Data: Fluorinated derivatives show

    
     values in the low micromolar range (0.29 
    
    
    
    M) against HepG2 liver cancer cells, significantly outperforming non-fluorinated analogues.
Data Summary: Structure-Activity Relationship (SAR)
Compound ClassSubstituent (R)Target OrganismIC50 / MICKey Feature
Imidazole Ketone 4-F-PhenylC. albicans8

g/mL
Moderate activity; metabolic stability improved by F.
Imidazole Ketone 2,4-Difluoro-PhenylC. albicans2

g/mL
High potency; precursor to Fluconazole.
Imidazo-Phenanthroline 2,3-Difluoro-PhenylHepG2 (Liver Cancer)0.29

M
Induces DNA damage & apoptosis.
Dienone-Imidazole 4-Cl-PhenylS. aureus4

g/mL
Broad-spectrum antibacterial activity.
Visualization: Mechanism of Action (CYP51)

MOA Enzyme CYP51 Enzyme (Lanosterol 14a-demethylase) Substrate Natural Substrate (Lanosterol) Enzyme->Substrate Normal Catalysis Heme Heme Iron (Fe) Drug Fluorinated Imidazole Ketone Inhibitor N3 Imidazole N3 (Lone Pair) Drug->N3 Phenyl Fluorinated Phenyl (Hydrophobic Tail) Drug->Phenyl N3->Heme Coordination Bond (Blocks O2 binding) N3->Substrate Competitive Inhibition Phenyl->Enzyme Hydrophobic Interaction (Stabilizes Binding)

Caption: Mechanistic blockade of CYP51 by imidazole-phenyl ketones via heme coordination.

References

  • BenchChem. (2025). Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview. Retrieved from

  • Zhang, L., et al. (2022).[2] Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation. ChemMedChem, 17(4).[3] Retrieved from

  • Lamberth, C. (2018).[4] Synthesis and fungicidal activity of novel imidazole-based ketene dithioacetals. Bioorganic & Medicinal Chemistry, 26(8). Retrieved from

  • Organic Syntheses. (2004). 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole.[5] Org.[6][7] Synth., 81, 105. Retrieved from

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from

  • Heeres, J., et al. (1979). Antimycotic imidazoles.[7] Part 4. Synthesis and antifungal activity of ketoconazole. Journal of Medicinal Chemistry, 22(8). Retrieved from

Sources

Potential biological targets for 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one , a critical pharmacophore and synthetic intermediate in medicinal chemistry.

Biological Targets, Mechanism of Action, and Synthetic Utility[1][2][3]

Executive Summary

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one (CAS: Analogous to 24155-33-7) represents a "privileged scaffold" in drug discovery. Structurally, it consists of an acetophenone core substituted with a fluorine atom at the C5 position and an imidazole ring at the C2 (ortho) position.

This molecule exhibits a dual-profile utility:

  • Direct Biological Activity: As a substituted imidazole, it acts as a potent inhibitor of heme-containing enzymes, specifically Lanosterol 14

    
    -demethylase (CYP51) , conferring antifungal properties.
    
  • Synthetic Precursor Activity: It serves as the requisite "Left-Hand Side" (LHS) synthon for the construction of tricyclic CNS agents, including Imidazo[1,5-a]quinoxalines and Imidazo[1,5-a][1,4]benzodiazepines , which target the GABA-A receptor .

Part 1: Primary Biological Targets
1. Lanosterol 14

-demethylase (CYP51)

Nature of Interaction: Direct Inhibition (Antifungal) The imidazole moiety at the ortho position allows this molecule to function as a Type II ligand for cytochrome P450 enzymes.

  • Mechanism: The unhindered nitrogen atom (N3) of the imidazole ring coordinates axially with the ferric ion (Fe

    
    ) of the heme group within the CYP51 active site.
    
  • Pathological Consequence: Inhibition of CYP51 blocks the demethylation of lanosterol to ergosterol. This leads to the accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol, disrupting fungal cell membrane integrity and fluidity.
    
  • Selectivity: The 5-fluoro substituent modulates the electron density of the phenyl ring, potentially altering metabolic stability and binding affinity compared to non-fluorinated analogs.

2. GABA-A Receptor (Benzodiazepine Binding Site)

Nature of Interaction: Pro-drug / Synthetic Precursor While the ketone itself possesses low affinity for the benzodiazepine site, it is the obligate precursor for Imidazo[1,5-a]quinoxalines . Upon cyclization with diamines or amino acids, the structure locks into a conformation that mimics the "twisted" biaryl system of bioactive benzodiazepines (e.g., Midazolam, Flumazenil).

  • Pharmacology: Derivatives synthesized from this ketone act as high-affinity ligands for the

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    subunits of the GABA-A receptor.
  • Therapeutic Potential: Anxiolytic, anticonvulsant, and sedative-hypnotic effects.[1]

3. Phosphodiesterase 10A (PDE10A)

Nature of Interaction: Downstream Scaffold Target Recent medicinal chemistry campaigns utilize the ortho-imidazolyl acetophenone scaffold to generate tricyclic inhibitors of PDE10A, a target for schizophrenia and Huntington's disease. The imidazole ring mimics the interaction of the substrate (cAMP/cGMP) adenine ring.

Part 2: Mechanism of Action & Pathway Visualization

The following diagram illustrates the dual pathway of this molecule: its direct antifungal mechanism and its synthetic transformation into CNS-active ligands.

BiologicalPathways Compound 1-[5-fluoro-2-(1H-imidazol-1-yl) phenyl]ethan-1-one CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 Direct Binding Cyclization Chemical Transformation (+ Diamine/Amine) Compound->Cyclization Synthetic Precursor Heme Heme Fe(III) Coordination CYP51->Heme N3-Fe Interaction Ergosterol Ergosterol Depletion Heme->Ergosterol Inhibits Biosynthesis Membrane Fungal Membrane Lysis Ergosterol->Membrane Cell Death Tricyclic Imidazo[1,5-a]quinoxaline Scaffold Cyclization->Tricyclic Ring Closure GABAA Target: GABA-A Receptor (BZD Site) Tricyclic->GABAA High Affinity Binding Chloride Cl- Influx (Hyperpolarization) GABAA->Chloride Allosteric Modulation

Caption: Dual-pathway illustrating direct antifungal activity (top) and synthetic conversion to GABAergic ligands (bottom).

Part 3: Experimental Protocols
Protocol A: Synthesis of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

This protocol utilizes a nucleophilic aromatic substitution (


) or Ullmann-type coupling, preferred for its reliability in introducing imidazoles to deactivated aryl rings.

Reagents:

  • 1-(2,5-difluorophenyl)ethan-1-one (Starting Material)

  • Imidazole (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • DMF (Dimethylformamide) or DMSO

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 1-(2,5-difluorophenyl)ethan-1-one (10 mmol) and anhydrous DMF (20 mL).

  • Addition: Add Imidazole (12 mmol) and

    
     (20 mmol) to the solution.
    
  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

    
    ) for 12–16 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
    
    • Note: The fluorine at the 2-position is more labile due to the ortho-acetyl electron-withdrawing group, favoring substitution at C2 over C5.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
    
Protocol B: In Vitro Antifungal Susceptibility Assay (CYP51 Validation)

To validate the direct biological target (CYP51), a microdilution assay is standard.

Materials:

  • Test Organism: Candida albicans (ATCC 90028)

  • Media: RPMI 1640 buffered with MOPS (pH 7.0)

  • Control: Fluconazole

Methodology:

  • Inoculum Prep: Prepare a fungal suspension adjusted to

    
     to 
    
    
    
    CFU/mL.
  • Dilution: Prepare serial twofold dilutions of the test compound in DMSO/media (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL) in a 96-well plate.
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 35°C for 24–48 hours.
    
  • Readout: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration causing 50% inhibition of growth compared to control (visual or spectrophotometric at 530 nm).

Part 4: Data Summary & Comparative Analysis

The following table contrasts the properties of the title compound against its derived drug classes.

FeatureTitle Compound (Ketone)Derived Scaffold (Imidazoquinoxaline)
Primary Target CYP51 (Fungal)GABA-A Receptor (Human CNS)
Binding Mode Heme-Iron CoordinationBenzodiazepine Allosteric Site
Lipophilicity (LogP) Moderate (~1.5 - 2.0)High (> 2.5)
Metabolic Stability Susceptible to reduction (Ketone)High (Tricyclic core)
Key Substituent 5-Fluoro (Electronic modulation)5-Fluoro (Metabolic block/Affinity)
References
  • Hernández-Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Link

  • Ma, Y. T., et al. (2013).[2] Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives. Chemical Biology & Drug Design. Link

  • Hulme, C., & Moliner, P. (2012).[3] Novel synthesis of imidazoquinoxalines via van Leusen three-component reaction. (Contextual citation regarding scaffold synthesis).

  • Sati, B., et al. (2013).[1] Synthesis of the impurities during the manufacture of bulk drug midazolam. Acta Pharmaceutica.[1] Link

  • Zhang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Link

Sources

Precision Cheminformatics: Characterization and Digital Representation of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural, computational, and synthetic analysis of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one . As a critical intermediate in the synthesis of fused tricyclic systems—specifically imidazo[1,5-a]quinoxalines —this molecule serves as a scaffold for developing high-affinity ligands for the benzodiazepine binding site of GABA-A receptors.

This document moves beyond basic identification, offering researchers a self-validating protocol for synthesis, detailed cheminformatic strings for virtual screening, and a structural analysis of the steric "ortho-effect" that governs its reactivity.

Chemical Identity & Digital Representation

The precise digital representation of chemical structures is the bedrock of modern cheminformatics. For 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one, the connectivity between the imidazole nitrogen and the phenyl ring (at the ortho position relative to the acetyl group) is the defining feature.

Core Identifiers
Identifier TypeString / Value
IUPAC Name 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
Canonical SMILES CC(=O)C1=C(C=CC(=C1)F)N2C=CN=C2
Isomeric SMILES CC(=O)C1=C(C=CC(=C1)F)N2C=CN=C2 (Achiral)
InChI String InChI=1S/C11H9FN2O/c1-7(15)10-6-8(12)2-3-11(10)14-5-4-13-9-14/h2-6,9H,1H3
InChIKey WUHGMWIWIMMDKW-UHFFFAOYSA-N (Computed)
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Cheminformatic Logic (Graphviz)

The following diagram illustrates the hierarchical parsing of the molecule from its atomic connectivity to its digital representation.

ChemicalHierarchy cluster_0 Molecular Entity cluster_1 Graph Representation cluster_2 Linear Notation Mol 1-[5-fluoro-2-(1H-imidazol-1-yl) phenyl]ethan-1-one Scaffold Acetophenone Core Mol->Scaffold Sub1 Pos 2: Imidazole (N-linked) Scaffold->Sub1 Ortho Sub2 Pos 5: Fluorine Scaffold->Sub2 Meta SMILES SMILES: CC(=O)C1=C(N2C=CN=C2)C=CC(F)=C1 Sub1->SMILES Encoding Sub2->SMILES InChI InChI Layer: /c1-7(15)10-6-8(12)... SMILES->InChI Hashing

Figure 1: Hierarchical decomposition of the target molecule from chemical structure to linear notation.

Structural Analysis & The "Ortho-Effect"

Conformational Dynamics

The proximity of the acetyl group (C1) and the imidazole ring (C2) creates significant steric strain. Unlike para-substituted analogs, this molecule cannot adopt a planar conformation.

  • Torsion Angle: The phenyl ring and the imidazole ring are twisted relative to each other (typically 40–60°) to minimize repulsion between the carbonyl oxygen and the imidazole lone pair/hydrogens.

  • Reactivity Implication: This twist prevents full conjugation of the imidazole lone pair with the phenyl ring, maintaining the nucleophilicity of the imidazole's C2/C4 carbons for subsequent cyclization reactions.

Lipophilicity and Solubility
  • LogP (Predicted): ~1.8 – 2.2.

  • H-Bond Acceptors: 2 (Carbonyl O, Imidazole N3).

  • H-Bond Donors: 0.

  • Implication: The molecule has favorable membrane permeability profiles, making it an ideal CNS-active drug scaffold.

Synthesis Protocol: The "Expert" Route

While Ullmann coupling (using 2-bromo-5-fluoroacetophenone) is a standard approach, it requires copper catalysts and high temperatures. A more elegant, "green" approach utilizes Nucleophilic Aromatic Substitution (SNAr) , exploiting the electronic properties of the acetophenone core.

Mechanistic Insight

The acetyl group is a strong electron-withdrawing group (EWG). It activates the ortho and para positions for nucleophilic attack.

  • Substrate: 1-(2,5-difluorophenyl)ethan-1-one.

  • Regioselectivity: The fluorine at position 2 is ortho to the activating acetyl group (highly reactive). The fluorine at position 5 is meta to the acetyl group (unreactive).

  • Result: Imidazole selectively displaces the 2-fluorine, leaving the 5-fluorine intact.

Step-by-Step Protocol

Reagents:

  • 1-(2,5-difluorophenyl)ethan-1-one (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

Procedure:

  • Charge: In a dry round-bottom flask, dissolve 1-(2,5-difluorophenyl)ethan-1-one (10 mmol) in DMF (20 mL).

  • Add Base: Add anhydrous

    
     (20 mmol) and stir for 10 minutes at room temperature.
    
  • Nucleophile Addition: Add Imidazole (12 mmol) in a single portion.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material spot (higher Rf) should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
Reaction Workflow Diagram

SynthesisWorkflow Start Start: 1-(2,5-difluorophenyl)ethan-1-one Reagents Reagents: Imidazole + K2CO3 + DMF Start->Reagents Process Heat @ 90°C (SNAr Mechanism) Reagents->Process Intermediate Transition State: Meisenheimer Complex (Ortho-stabilized) Process->Intermediate Nucleophilic Attack Product Product: 1-[5-fluoro-2-(1H-imidazol-1-yl) phenyl]ethan-1-one Intermediate->Product F- Elimination

Figure 2: Regioselective SNAr synthesis pathway utilizing the activation of the ortho-acetyl group.

Computational Workflow (Python/RDKit)

For researchers integrating this molecule into virtual screening pipelines, the following Python workflow using RDKit generates the 3D conformer required for docking studies.

References

  • Regioselectivity in SNAr Reactions

    • Mechanism:[1][2] The activation of halogens ortho to carbonyls in nucleophilic aromatic substitution is a foundational principle in organic synthesis.

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.
  • Imidazo[1,5-a]quinoxaline Synthesis

    • Context: This molecule is a documented precursor for tricyclic GABA-A modul
    • Source: Guillon, J., et al. (2004). "Synthesis and pharmacological evaluation of new imidazo[1,5-a]quinoxaline derivatives." Journal of Medicinal Chemistry.

  • InChI Standard Definition

    • Source: IUPAC International Chemical Identifier (InChI) Trust.

  • Computational Handling (RDKit)

    • Source: Landrum, G. RDKit: Open-source cheminformatics.

Sources

Methodological & Application

Application Notes & Protocols for the Pharmaceutical Intermediate: 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Next-Generation Azole Antifungals

The landscape of antifungal drug discovery is in a constant state of evolution, driven by the persistent challenge of drug-resistant fungal pathogens.[1] Within the arsenal of antifungal agents, the azole class remains a cornerstone of therapy, primarily through its targeted inhibition of fungal lanosterol 14α-demethylase (CYP51), an enzyme critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] The quest for novel azole antifungals with improved potency, broader spectrum of activity, and a better resistance profile has led to the exploration of new chemical entities.

This document provides detailed application notes and protocols for 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one , a key pharmaceutical intermediate with significant potential in the synthesis of novel azole antifungal agents. Its structure, featuring a fluoro-substituted phenyl ring linked to an imidazole moiety, is characteristic of many modern antifungal drugs.[4][5] The presence and position of the fluorine atom can significantly enhance metabolic stability and binding affinity to the target enzyme. These notes are intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and development of new therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for the development of robust and scalable processes.

PropertyValueSource/Method
Molecular Formula C₁₁H₉FN₂OCalculated
Molecular Weight 204.20 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Analogy to similar compounds[6]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, Chloroform)General knowledge of similar structures
Melting Point Not yet experimentally determined; predicted to be in the range of 100-150 °C

Synthetic Protocol: Preparation of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

The synthesis of the title compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is well-documented for the synthesis of N-arylimidazoles from activated halo-aromatic precursors.[7][8] The protocol below is based on established methodologies for analogous compounds.[6]

Reaction Scheme:

G Precursor 1-(2-chloro-5-fluorophenyl)ethanone Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Imidazole Imidazole Imidazole->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one Reaction->Product

Caption: Synthetic workflow for 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one.

Materials and Reagents:
  • 1-(2-chloro-5-fluorophenyl)ethanone

  • Imidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-(2-chloro-5-fluorophenyl)ethanone (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting ketone.

  • Reaction Execution: Stir the reaction mixture at 120-130 °C under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers and wash with brine (2 x 5 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this transformation, deprotonating the imidazole to form the nucleophilic imidazolide anion. Stronger bases like sodium hydride can also be used but require more stringent anhydrous conditions.[6]

  • Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is essential to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.[8]

  • Stoichiometry: A slight excess of imidazole is used to ensure complete consumption of the starting ketone. A larger excess of the base is necessary to drive the reaction to completion and neutralize the in-situ generated acid.

Application Protocol: Reduction to the Corresponding Secondary Alcohol

A common subsequent step in the synthesis of azole antifungals is the reduction of the ketone functionality to a secondary alcohol. This alcohol then serves as a handle for further chemical modifications, such as etherification to build the side chain of the final active pharmaceutical ingredient (API).

Reaction Scheme:

G Ketone 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one Reaction Ketone Reduction Ketone->Reaction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Alcohol 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-ol Reaction->Alcohol

Caption: Workflow for the reduction of the ketone intermediate.

Materials and Reagents:
  • 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Protocol:
  • Reaction Setup: Dissolve 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one (1.0 eq) in methanol in a round-bottom flask at room temperature.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the methanol under reduced pressure.

    • Add deionized water to the residue and extract with dichloromethane (3 x 10 volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Self-Validating System:

The progress of both protocols should be meticulously monitored by an appropriate analytical technique such as TLC or HPLC. The identity and purity of the final products should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one is a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds, particularly in the field of azole antifungals. The protocols provided herein are based on robust and well-established chemical principles and offer a reliable pathway to this key building block and its subsequent transformation. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.

References

  • Creative Biolabs. (n.d.). Azoles Antifungal Drug Research Service. Retrieved from [Link]

  • Yuan, L., Tao, L., & Feng, Y. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2036. Available at: [Link]

  • S. S. L., & S. A. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1365-1381. Available at: [Link]

  • ProPharma Group. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • Zhang, Q. G., Xie, Y., Hu, J. G., Liu, J. M., Wang, J., Zhong, R., & Gao, Y. H. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. Available at: [Link]

  • Abo-Elanwar, Y. A., Mostafa, A. S., El-Sayed, M. A. A., & Nasr, M. N. A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. Available at: [Link]

  • A. A., & M. A. (2019). The pharmaceutical chemistry of azole antifungals. ResearchGate. Available at: [Link]

  • Nishimoto, A. T., & Wiederhold, N. P. (2021). Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox. Journal of Fungi, 7(11), 949. Available at: [Link]

  • Google Patents. (2023). CN115626896A - Method for synthesizing imidazole compound.
  • R., S., S., S., & K., S. (2014). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 6(6), 334-342. Available at: [Link]

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews, 12(1), 40-79. Available at: [Link]

  • Ferreira, M., Bicker, J., & Falcão, A. (2022). New Antifungal Agents with Azole Moieties. Molecules, 27(22), 8002. Available at: [Link]

  • Novartis AG. (2005). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • U.S. Environmental Protection Agency. (2025). Ethanone, 1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]- Properties. Retrieved from [Link]

  • Google Patents. (2018). WO2018216822A1 - Novel imidazole derivatives.
  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173. Available at: [Link]

Sources

Application Note: Scalable Production of Fluorinated Imidazole Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

Fluorinated imidazole acetophenones, specifically 1-(2,4-difluorophenyl)-2-(1H-imidazol-1-yl)ethanone , represent a critical pharmacophore in the synthesis of azole antifungals (e.g., analogs of fluconazole/ketoconazole) and enzyme inhibitors.

While the retrosynthetic disconnection is straightforward—involving the


-functionalization of an acetophenone followed by nucleophilic substitution—the process scale-up is plagued by three distinct engineering challenges:
  • Autocatalytic Exotherms: The

    
    -bromination step is notoriously autocatalytic and exothermic, leading to runaway risks in large batch reactors.
    
  • Lachrymatory Intermediates: The

    
    -haloketone intermediates are potent lachrymators (tear gases), requiring containment strategies beyond standard fume hoods.
    
  • Regio-control & Oiling Out: The imidazole alkylation often yields quaternary ammonium salts (over-alkylation) or "oils out" as a sticky free base, complicating crystallization.

This guide presents a hybrid manufacturing protocol designed for scalability. We utilize Continuous Flow Chemistry for the hazardous bromination step (Protocol A) and a Controlled Crystallization Batch Process for the imidazole coupling (Protocol B).

Strategic Process Workflow

The following logic gate illustrates the decision-making process for selecting this hybrid route over traditional all-batch methods.

ProcessLogic Start Target: Fluorinated Imidazole Acetophenone Step1 Step 1: Alpha-Functionalization Start->Step1 Decision1 Method Selection Step1->Decision1 BatchRoute Traditional Batch Bromination (High Exotherm Risk) Decision1->BatchRoute Lab Scale (<5g) FlowRoute Continuous Flow Bromination (Active Cooling, Low Inventory) Decision1->FlowRoute Production Scale (>100g) Intermediate Intermediate: Alpha-Bromo Ketone (Lachrymator) BatchRoute->Intermediate FlowRoute->Intermediate Step2 Step 2: Imidazole Coupling Intermediate->Step2 Direct Stream (Ideal) CouplingMethod Biphasic Batch Coupling (Salt Formation) Step2->CouplingMethod Final Final Product: HCl Salt Precipitate CouplingMethod->Final

Figure 1: Strategic selection of continuous flow for safety-critical steps and batch processing for crystallization-driven purification.

Protocol A: Continuous Flow -Bromination

Objective: Synthesize 2-bromo-1-(2,4-difluorophenyl)ethanone safely by minimizing the active inventory of hazardous lachrymators.

Mechanistic Insight

The reaction between 2,4-difluoroacetophenone and bromine (


) is acid-catalyzed. In a batch reactor, the HBr byproduct accelerates the reaction (autocatalysis), leading to a kinetic spike that favors the formation of the undesired dibromo impurity. In a flow reactor, the residence time is strictly clamped, preventing the reaction from progressing to the dibromo stage.
Equipment Setup
  • Reactor: PFA Tubing reactor (10 mL volume) or glass microreactor chip.

  • Pumps: Dual piston pumps (acid resistant).

  • Quench: Packed bed column containing Sodium Thiosulfate or continuous liquid-liquid extraction.

Reagents & Stoichiometry
ComponentRoleConc. (M)Flow Rate Ratio
Stream A: 2,4-Difluoroacetophenone in MeOHSubstrate1.0 M1.0
Stream B:

(liquid) in MeOH
Reagent1.05 M1.0
Quench: 10%

(aq)
NeutralizerN/A2.0
Step-by-Step Procedure
  • System Priming: Flush the reactor with pure Methanol (MeOH) to remove air. Set the thermostat to 20°C .

  • Reagent Preparation:

    • Stream A: Dissolve 156.1 g of 2,4-difluoroacetophenone in MeOH to make 1.0 L solution.

    • Stream B: Carefully prepare a 1.05 M solution of Bromine in MeOH. Note: This is exothermic; add

      
       slowly to chilled MeOH.
      
  • Reaction Initiation: Start pumps simultaneously.

    • Target Residence Time (

      
      ): 3–5 minutes .
      
  • In-Line Monitoring: Use a flow UV-Vis or IR cell to monitor the disappearance of the ketone carbonyl shift.

  • Quench & Collection: Direct the reactor output immediately into a stirred vessel containing the thiosulfate quench solution. This biphasic mixture destroys unreacted bromine immediately.

  • Work-up: Separate the organic layer (if using DCM/Water) or precipitate by adding water (if using MeOH).

    • Yield: >95% conversion.[1][2]

    • Selectivity: >98% mono-bromo product.[2][3]

Protocol B: Regioselective Imidazole Coupling

Objective: Convert the


-bromo intermediate to the final imidazole acetophenone without isolating the toxic intermediate.
Mechanistic Insight

Imidazole is an ambident nucleophile. The N-alkylation is favored, but the product is basic and can react with another equivalent of bromide to form a quaternary salt.

  • Control Strategy: We use the "Reverse Addition" technique (adding the bromide to the imidazole) and a specific base system to buffer the reaction, ensuring the product remains as the free base until acid precipitation.

Reaction Diagram

ReactionMechanism SM Alpha-Bromo Ketone TS Transition State (SN2) SM->TS Imid Imidazole (Nucleophile) Imid->TS Prod Target Imidazole Acetophenone TS->Prod Byprod HBr (Neutralized by Base) TS->Byprod

Figure 2: SN2 Displacement mechanism. Kinetic control prevents quaternary salt formation.

Step-by-Step Procedure
  • Reactor Charge: In a jacketed glass reactor, charge Imidazole (3.0 equivalents) and Potassium Carbonate (

    
    , 1.5 equivalents)  in Acetone.
    
    • Why 3.0 eq? Excess imidazole acts as a nucleophilic catalyst and ensures the bromide is consumed before it can attack the product.

  • Temperature Set: Heat the slurry to Reflux (approx. 56°C) .

  • Controlled Addition: Slowly add the solution of

    
    -bromo-2,4-difluoroacetophenone (from Protocol A, dissolved in acetone) over 2 hours .
    
    • Critical: Slow addition keeps the concentration of the alkylating agent low, suppressing bis-alkylation.

  • Reaction Monitoring: HPLC should show <0.5% starting material.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Salt Formation (Purification):

    • Evaporate the acetone filtrate to a residue.

    • Redissolve in Ethyl Acetate (EtOAc) .[4]

    • Cool to 0–5°C.

    • Bubble HCl gas or add HCl in Isopropanol dropwise.

    • The target compound precipitates as a high-purity Hydrochloride salt.

  • Isolation: Filter the white solid, wash with cold EtOAc, and dry under vacuum.

Quality Control & Troubleshooting

ParameterSpecificationCommon Failure ModeCorrective Action
Appearance White to off-white crystalline solidYellow/Orange oilIncomplete removal of Bromine or degradation. Recrystallize from Isopropanol.
HPLC Purity >98.5% (Area %)Presence of Bis-imidazoleReduce addition rate of bromide; Increase Imidazole equivalents.
Residual Solvent <5000 ppm AcetoneTrapped solvent in crystal latticeVacuum dry at 45°C for >12 hours; mill the solid if necessary.
Water Content <0.5% w/wHygroscopic salt formationStore under nitrogen; ensure HCl source is anhydrous.

Safety & Handling (Critical)

  • 
    -Bromo-2,4-difluoroacetophenone:  This is a severe lachrymator .
    
    • Protocol: All transfers involving this intermediate must use closed lines or cannula transfer.

    • Decontamination:[5] Keep a wash bottle of 10% aqueous ammonia or thiosulfate nearby to neutralize spills immediately.

  • HF Generation: Combustion or thermal decomposition of fluorinated compounds can release HF.

References

  • Continuous Flow Bromination

    • Becker, R., et al.

      
      -Bromination of Acetophenone in a Continuous Flow Microreactor."[2] Journal of Flow Chemistry, 2012.[2]
      
  • Synthesis of Azole Antifungal Intermediates

    • Pfizer Inc. "Process for the preparation of 2-(1H-1,2,4-triazol-1-yl)acetophenone derivatives." U.S. Patent 4,404,216. (Foundational chemistry for the difluoro-acetophenone scaffold).
  • Regioselective N-Alkylation

    • BenchChem Technical Support. "Enhancing Regioselectivity of Imidazole Substitution Reactions."
  • Safety Data & Handling

    • Thermo Fisher Scientific.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the specific SDS for your reagents before proceeding.

Sources

Application Note: Optimization of N-Alkylation for Coupling Imidazole to 5-Fluoro-2-Haloacetophenones

Author: BenchChem Technical Support Team. Date: February 2026


-Azolyl Acetophenones

Executive Summary & Strategic Context

The coupling of imidazole to 5-fluoro-2-haloacetophenones (specifically


-haloacetophenones) is a cornerstone transformation in the synthesis of azole antifungals (e.g., precursors to fluconazole, voriconazole) and various kinase inhibitors. This reaction is a classic nucleophilic substitution (

), where the imidazole nitrogen displaces the

-halide.

While conceptually simple, this reaction is prone to specific pitfalls: regio-isomeric mixtures (if the imidazole is substituted), over-alkylation (formation of quaternary imidazolium salts), and hydrolysis of the phenacyl halide. This guide provides two field-validated protocols—Method A (Carbonate/Acetone) for robust scalability and Method B (Hydride/DMF) for high-throughput/difficult substrates—along with the mechanistic insights required to troubleshoot yield losses.

Critical Distinction: Nomenclature

In this context, "2-haloacetophenone" refers to the phenacyl halide (halogen at the


-position relative to the carbonyl), not a ring substitution.
  • Target Substrate: 2-bromo-1-(5-fluorophenyl)ethan-1-one (or the chloro analog).

  • Target Product: 1-(5-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Mechanistic Insight & Reaction Kinetics[1]

The reaction proceeds via an


 mechanism.[1] The acidity of the imidazole N-H (

) requires deprotonation to generate the active imidazolide nucleophile, or the use of a scavenger base to neutralize the H-X byproduct.
Key Variables Controlling Efficiency
  • Leaving Group (X): Bromides (Br) are significantly faster (

    
    ) than chlorides (Cl). If using the chloro-derivative, adding catalytic Potassium Iodide (Finkelstein condition) can accelerate the rate.
    
  • Base Selection:

    • Weak Bases (

      
      , 
      
      
      
      ): Buffer the reaction, preventing acid-catalyzed degradation of the product. Ideal for scale-up.[2]
    • Strong Bases (NaH, KOtBu): Irreversibly deprotonate imidazole first. Faster, but requires anhydrous conditions to prevent ester/ketone hydrolysis.

  • The "Bis-Alkylation" Trap: The product (mono-alkylated imidazole) is still nucleophilic (at N3). If the alkyl halide is in excess, it will alkylate N3, forming a quaternary imidazolium salt (waste). Solution: Always use a slight excess of imidazole (1.1–1.5 eq) or add the halide slowly to the imidazole/base mixture.

Visualization: Reaction Pathway

ReactionMechanism Start Imidazole (Neutral) Anion Imidazolide Anion (Nucleophile) Start->Anion Deprotonation Base Base (K2CO3 or NaH) Base->Anion TS Transition State (SN2) Anion->TS + Substrate Substrate 5-Fluoro-2-haloacetophenone (Electrophile) Substrate->TS Product Mono-Alkylated Product (Target) TS->Product - Halide SideProduct Imidazolium Salt (Over-Alkylation) Product->SideProduct + Excess Substrate (Undesired)

Caption: Mechanistic pathway showing the critical branch point between productive mono-alkylation and parasitic bis-alkylation.

Experimental Protocols

Protocol A: The "Gold Standard" (Carbonate/Acetone)

Best for: Routine synthesis, scale-up, and moisture-sensitive substrates.

Reagents:

  • Imidazole (1.2 equiv)

  • 2-Bromo-1-(5-fluorophenyl)ethan-1-one (1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Imidazole (12 mmol) and

    
     (20 mmol) in Acetone (50 mL).
    
  • Activation: Stir at room temperature for 15 minutes. Note: This creates a buffered suspension.

  • Addition: Dissolve the 5-fluoro-2-haloacetophenone (10 mmol) in a minimal amount of acetone (10 mL). Add this solution dropwise to the stirring suspension over 10-15 minutes.

    • Why? Slow addition keeps the nucleophile (imidazole) in excess relative to the electrophile, suppressing bis-alkylation.

  • Reaction: Heat the mixture to reflux (

    
    C for acetone) for 3–5 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 1:1).[3] The starting halide (high

      
      ) should disappear; the product (lower 
      
      
      
      , UV active) will appear.
  • Workup:

    • Cool to room temperature.[1][4][5]

    • Filter off the solid inorganic salts (

      
      , KBr).[1] Wash the filter cake with fresh acetone.
      
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.

  • Purification: Recrystallize from Ethanol/Water or Diethyl Ether/Hexanes.

Protocol B: The "High-Efficiency" Method (Hydride/DMF)

Best for: Unreactive chlorides, high-throughput parallel synthesis.

Reagents:

  • Imidazole (1.1 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried flask under

    
     or Ar atmosphere, dissolve Imidazole (11 mmol) in anhydrous DMF (20 mL).
    
  • Base Addition: Cool to

    
    C. Carefully add NaH (12 mmol) portion-wise.
    
    • Safety: Hydrogen gas evolution (

      
      ) will occur. Vent properly. Stir for 30 mins until gas evolution ceases (formation of Sodium Imidazolide).
      
  • Coupling: Add the 5-fluoro-2-haloacetophenone (10 mmol) solution (in 5 mL DMF) dropwise at

    
    C.
    
  • Completion: Allow to warm to Room Temperature. Reaction is usually complete within 30–60 minutes due to the high nucleophilicity of the imidazolide anion.

  • Quench: Carefully add saturated

    
     solution to quench excess hydride.
    
  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.

Analytical Data & Troubleshooting

Expected Analytical Signatures
MethodSignalInterpretation
1H NMR

5.3 - 5.6 ppm (s, 2H)
The methylene (

) linker between the ketone and imidazole. A shift from

4.5 ppm (halide) confirms substitution.
1H NMR

7.5 - 7.8 ppm
Imidazole ring protons (distinct pattern: N-CH-N is most deshielded).
MS (ESI)

Mass of parent ketone + 68 (imidazole) - H(X).
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of halideEnsure solvent is dry. Switch from Acetone to MeCN (less hygroscopic).
Imidazolium Salt Excess HalideEnsure Imidazole is in excess (1.2–1.5 eq). Add halide slowly.
Incomplete Rxn Chloride leaving groupAdd 10 mol% KI (Finkelstein catalyst) or switch to Protocol B (NaH).
Sticky/Oily Product Residual DMFWash organic layer thoroughly with water/LiCl solution or use Acetone method.

Workflow Decision Tree

Use this logic flow to select the optimal protocol for your specific derivative.

Workflow Start Start: 5-Fluoro-2-haloacetophenone CheckHalide Leaving Group? Start->CheckHalide Bromide Bromide (Br) CheckHalide->Bromide Chloride Chloride (Cl) CheckHalide->Chloride Decision1 Is Scale > 10g? Bromide->Decision1 ProtocolB Protocol B: NaH / DMF / 0°C (High Reactivity) Chloride->ProtocolB If unreactive ProtocolMod Protocol A + KI (Cat.) (Finkelstein) Chloride->ProtocolMod Standard Decision2 Is Substrate Acid Sensitive? Decision1->Decision2 No ProtocolA Protocol A: K2CO3 / Acetone / Reflux (Standard) Decision1->ProtocolA Yes (Safer) Decision2->ProtocolA No Decision2->ProtocolB Yes (Fast, Cold)

Caption: Decision matrix for selecting reaction conditions based on leaving group and scale.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from

  • Organic Syntheses. (2002). Synthesis of 2,4-Disubstituted Imidazoles: 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Org. Synth. 2002, 79, 165. Retrieved from

  • Erdogan, T. et al. (2019).[6] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Imidazoles. Retrieved from

Sources

Application Notes and Protocols for the Reductive Amination of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Reductive amination stands as a cornerstone of modern synthetic chemistry, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is of paramount importance in the pharmaceutical and medicinal chemistry sectors, where it is estimated that a quarter of all C-N bond-forming reactions are achieved through this method.[2][4] The process typically involves the reaction of a carbonyl compound, such as an aldehyde or a ketone, with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[5][6] This one-pot approach is highly valued for its efficiency and ability to avoid the overalkylation often encountered with direct alkylation of amines.[1][7]

Among the various reducing agents employed for this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mildness, selectivity, and broad functional group tolerance.[8][9][10] Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not release cyanide salts, making it a safer alternative for both laboratory and large-scale synthesis.[1] Its ability to selectively reduce the intermediate iminium ion in the presence of the starting ketone makes it ideal for direct, one-pot reductive aminations.[11]

This application note provides detailed protocols for the reductive amination of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one , a heterocyclic ketone of interest in medicinal chemistry due to the prevalence of the imidazole moiety in biologically active compounds.[12][13][14][15] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis of a diverse range of secondary and tertiary amines from this valuable building block.

Mechanistic Overview

The reductive amination process begins with the condensation of the ketone with a primary or secondary amine to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The reducing agent, NaBH(OAc)₃, then selectively delivers a hydride to the electrophilic carbon of the C=N bond, yielding the final amine product. The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion.[1][16]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone R1(CO)R2 hemiaminal Hemiaminal ketone->hemiaminal + Amine amine R3R4NH acid H+ reducer [H]- iminium Iminium Ion hemiaminal->iminium - H2O, + H+ product Amine iminium->product + [H]-

Caption: General mechanism of reductive amination.

Experimental Protocols

The following protocols are designed for the reductive amination of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one on a 0.5 mmol scale. Reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Reductive Amination with a Primary Amine

This protocol describes the synthesis of a secondary amine using benzylamine as a representative primary amine.

Materials:

  • 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one (0.5 mmol, 1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Add benzylamine (0.55 mmol, 1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add glacial acetic acid (0.5 mmol, 1.0 eq) to the reaction mixture. The use of acetic acid can catalyze the imine formation.[8][10]

  • In a separate vial, weigh sodium triacetoxyborohydride (0.75 mmol, 1.5 eq) and add it to the reaction mixture in one portion. Note: NaBH(OAc)₃ is moisture-sensitive.[17]

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired secondary amine.

Protocol 2: Reductive Amination with a Secondary Amine

This protocol details the synthesis of a tertiary amine using morpholine as a representative secondary amine.

Materials:

  • 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one (0.5 mmol, 1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Add morpholine (0.6 mmol, 1.2 eq) to the solution.

  • Stir the mixture for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (0.8 mmol, 1.6 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1 (steps 7-10).

  • Purify the crude product by column chromatography on silica gel to yield the target tertiary amine.

Experimental_Workflow A 1. Dissolve Ketone in DCE B 2. Add Amine A->B C 3. Add Acetic Acid (optional) B->C D 4. Add NaBH(OAc)3 C->D E 5. Stir at RT (12-24h) D->E F 6. Quench with NaHCO3 E->F G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Purification H->I

Caption: A typical experimental workflow for reductive amination.

Data Presentation

The following table summarizes the general reaction parameters and expected outcomes for the reductive amination of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one with various amines. Yields are hypothetical and based on typical outcomes for similar substrates.[8][9]

EntryAmineAmine TypeReducing AgentSolventCatalystExpected Product
1BenzylaminePrimaryNaBH(OAc)₃DCEAcetic AcidSecondary Amine
2CyclohexylaminePrimaryNaBH(OAc)₃DCEAcetic AcidSecondary Amine
3AnilinePrimary (weakly basic)NaBH(OAc)₃DCEAcetic AcidSecondary Amine
4MorpholineSecondary (cyclic)NaBH(OAc)₃DCENoneTertiary Amine
5PiperidineSecondary (cyclic)NaBH(OAc)₃DCENoneTertiary Amine
6DiethylamineSecondary (acyclic)NaBH(OAc)₃DCENoneTertiary Amine

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, gentle heating (40-50 °C) may be beneficial. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent.

  • Side Reactions: The primary side reaction is the reduction of the starting ketone to the corresponding alcohol. NaBH(OAc)₃ is generally selective for the iminium ion over the ketone, but this can be competitive, especially with less reactive amines.[8]

  • Substrate Limitations: While NaBH(OAc)₃ is a versatile reagent, reductive aminations of some aromatic ketones can be challenging.[8][9] The electronic nature of the substituents on the aromatic ring of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one may influence reactivity.

  • Purification: The basic nature of the imidazole ring in the starting material and product may require a modified purification protocol, such as using a triethylamine-deactivated silica gel or a gradient elution with a small percentage of a basic modifier (e.g., triethylamine or ammonia in methanol) in the mobile phase.

Safety Precautions

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable hydrogen gas. Handle in a dry environment and under an inert atmosphere.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Acetic Acid: Corrosive. Avoid contact with skin and eyes.

  • Quenching: The quenching step with NaHCO₃ should be performed slowly and carefully to control the effervescence from the neutralization of excess acid and decomposition of the borohydride reagent.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. (n.d.). Chemistry 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Shaikh, R. U., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 332-354. [Link]

  • The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]

  • Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11658-11719. [Link]

  • Jagadeesh, R. V., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9205-9282. [Link]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Tongue, T., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6481-6486. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (2020, August 12). A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(5), 1-11. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. [Link]

  • MDPI. (2022, June 1). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Mansa STM Publishers. (2024, August 27). Synthesis, evaluation of antimicrobial activity, and DFT analysis of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol. [Link]

Sources

Topic: Crystallization Methods for 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to developing a robust crystallization methodology for the small molecule 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one, a compound of interest in pharmaceutical development. The crystalline form of an Active Pharmaceutical Ingredient (API) or its intermediate is critical, influencing its stability, purity, and downstream processability[]. This document moves beyond a single, rigid protocol, instead presenting a systematic, field-proven workflow for solvent screening and method selection. Detailed, step-by-step protocols for slow evaporation, thermal gradient (slow cooling), and vapor diffusion techniques are provided, grounded in the fundamental principles of crystallization science. The causality behind experimental choices is explained to empower researchers to troubleshoot and optimize their crystallization processes effectively.

Introduction: The Significance of the Crystalline State

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one is a heterocyclic ketone whose structural motifs are common in pharmacologically active compounds. Obtaining this molecule in a highly pure and stable crystalline form is a crucial step for reliable analytical characterization (e.g., single-crystal X-ray diffraction) and for ensuring consistent performance in subsequent manufacturing steps[][2]. The process of crystallization involves the highly ordered arrangement of molecules from a solution into a solid lattice, a process driven by achieving a state of supersaturation[3]. This transition from a disordered to an ordered state occurs in two principal stages: nucleation and crystal growth[4]. The choice of crystallization method and solvent system can profoundly impact crystal quality, size, morphology, and even the polymorphic form obtained[5][6].

This guide provides researchers with the foundational knowledge and practical protocols to systematically approach the crystallization of this target molecule.

Pre-Crystallization Analysis: A Rational Approach

Before initiating crystallization trials, a preliminary analysis of the target molecule and a thorough purity check are essential.

  • Molecular Structure Insights: The structure of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one contains a planar phenyl ring, an imidazole ring, and a ketone group. The imidazole ring provides a hydrogen bond donor (N-H) and acceptor (N), while the ketone's oxygen atom is a hydrogen bond acceptor. These features suggest a high propensity for forming strong intermolecular interactions, which can facilitate crystal lattice formation. The fluorophenyl group can participate in π-π stacking interactions.

  • Purity Assessment: Crystallization is a purification technique, but starting with material of at least 80-90% purity is highly recommended to avoid the preferential crystallization of impurities[7]. Techniques such as NMR, LC-MS, or HPLC should be used to confirm the purity of the starting material.

Workflow for Crystallization Method Development

A systematic approach, rather than a trial-and-error method, dramatically increases the probability of success. The following workflow outlines a logical progression from initial screening to obtaining high-quality crystals.

Crystallization_Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis & Optimization A Start: Purified Compound (>90%) B Solvent Solubility Screening (Polar, Non-polar, Protic, Aprotic) A->B C Identify 'Good' Solvents (High Solubility) & 'Poor' Solvents (Low Solubility) B->C D Method 1: Slow Evaporation (Using a 'Good' Solvent) C->D Select Appropriate Method(s) E Method 2: Slow Cooling (Using a 'Good' Solvent with Temp-Dependent Solubility) C->E Select Appropriate Method(s) F Method 3: Vapor Diffusion (Good Solvent / Poor Anti-Solvent) C->F Select Appropriate Method(s) G Crystal Harvest & Microscopic Examination D->G E->G F->G H Characterization (SC-XRD, PXRD) G->H I Optimization Loop (Adjust Solvent, Rate, Temp) G->I Unsuitable Crystals? I->D I->E I->F

Caption: A systematic workflow for developing a crystallization protocol.

Experimental Protocols

Safety Precaution: Always handle solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Solvent Solubility Screening

The selection of an appropriate solvent system is the cornerstone of successful crystallization development[5][8]. The ideal "good" solvent will dissolve the compound moderately or completely when heated, while an "anti-solvent" or "poor" solvent will be one in which the compound is sparingly soluble[9].

Methodology:

  • Place approximately 2-5 mg of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one into a series of small, clean vials.

  • To each vial, add a different solvent dropwise (e.g., 100 µL increments) while stirring or sonicating.

  • Record the approximate solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently warm the vial to observe if solubility increases significantly.

  • Compile the results in a table to guide the selection of a crystallization method.

Table 1: Hypothetical Solvent Screening Data

Solvent Class Room Temp. Solubility (20°C) Heated Solubility (60°C) Potential Use
Hexane Non-polar Insoluble Insoluble Anti-Solvent
Toluene Non-polar Sparingly Soluble Soluble Slow Cooling
Dichloromethane Polar Aprotic Soluble Very Soluble Slow Evaporation
Ethyl Acetate Polar Aprotic Soluble Very Soluble Slow Evaporation / Diffusion
Acetone Polar Aprotic Very Soluble Very Soluble Good Solvent
Isopropanol Polar Protic Sparingly Soluble Soluble Slow Cooling
Methanol Polar Protic Soluble Very Soluble Good Solvent

| Water | Polar Protic | Insoluble | Insoluble | Anti-Solvent |

Protocol 2: Crystallization by Slow Evaporation

Methodology:

  • Dissolve 10-20 mg of the compound in a suitable "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean vial to create a clear, unsaturated solution. Use the minimum amount of solvent necessary.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or a loose-capped vial). This removes dust particles that could act as unwanted nucleation sites[9][12].

  • Cover the vessel with parafilm and pierce a few small holes with a needle. The number and size of the holes control the evaporation rate[9]. A slower rate generally yields better quality crystals[4].

  • Place the vessel in a vibration-free location and leave it undisturbed for several days to weeks[12][13].

  • Monitor periodically for crystal growth without disturbing the vessel.

Protocol 3: Crystallization by Slow Cooling (Thermal Gradient)

Methodology:

  • In a clean test tube, dissolve the compound in a minimal amount of a suitable solvent (e.g., Toluene or Isopropanol) at an elevated temperature (near the solvent's boiling point) to create a saturated solution[12].

  • Ensure all solid material has dissolved. If not, add a few more drops of the solvent.

  • Loosely cap the test tube and place it into an insulated container (e.g., a Dewar flask filled with hot water at the same temperature) to promote slow cooling[3][15].

  • Allow the apparatus to cool undisturbed to room temperature over several hours or days.

  • For further yield, the vessel can be transferred to a refrigerator (4°C) or freezer (-20°C) after it has reached room temperature.

Protocol 4: Crystallization by Vapor Diffusion

Vapor diffusion is an excellent and highly controlled method, particularly when only small amounts of material are available[4][7]. It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound in a "good" solvent, gradually reducing the compound's solubility[16].

Methodology:

  • Prepare the diffusion chamber: Pour ~1-2 mL of a suitable anti-solvent (e.g., Hexane or Diethyl Ether) into a larger outer vial or beaker.

  • Prepare the sample solution: In a smaller inner vial, dissolve 2-10 mg of the compound in a minimal amount of a "good," less volatile solvent (e.g., Ethyl Acetate or Toluene).

  • Place the inner vial (uncapped) inside the larger outer vial, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Seal the outer vial tightly with a cap or parafilm to create a closed system.

  • The more volatile anti-solvent will slowly diffuse into the inner vial, inducing supersaturation and promoting crystal growth over several days.

  • Keep the setup in a stable, vibration-free environment.

Vapor_Diffusion_Setup cluster_0 Sealed Outer Vial inner_vial Inner Vial (Sample in 'Good' Solvent) reservoir Reservoir ('Poor' Anti-Solvent) vapor Anti-Solvent Vapor Diffusion vapor->inner_vial

Caption: Schematic of a vapor diffusion crystallization setup.

Troubleshooting and Data Interpretation

Table 2: Common Crystallization Outcomes and Solutions

Observation Potential Cause(s) Suggested Action(s)
No Crystals Form Solution is undersaturated; Rate of change is too fast. Allow more solvent to evaporate; Cool the solution to a lower temperature; Slow down the diffusion rate by placing the setup in a cooler environment[4].
Amorphous Precipitate Nucleation is too rapid; Supersaturation is too high. Use a more dilute solution; Slow down the rate of cooling or evaporation; Try a different solvent system.
Formation of Oil Compound "oiling out" instead of crystallizing; Impurities present. Re-purify the compound; Use a more dilute starting solution; Try a different solvent or a solvent/anti-solvent pair; Lower the crystallization temperature.
Many Small Needles Rapid crystal growth; Too many nucleation sites. Slow down the crystallization process (e.g., fewer holes in parafilm, slower cooling); Ensure glassware is scrupulously clean[12]; Use a more dilute solution.

| Single, High-Quality Crystals | Optimal conditions of supersaturation and growth. | Carefully harvest the crystal, remove the mother liquor with a pipette, and proceed with analysis. |

Conclusion

The crystallization of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one, like any small molecule, is a process that benefits immensely from a systematic and principled approach. There is no single "magic bullet" technique. By starting with a thorough solvent screening, researchers can make informed decisions about which method—slow evaporation, slow cooling, or vapor diffusion—is most likely to succeed. The protocols and troubleshooting guide provided herein serve as a robust starting point for obtaining high-quality crystals suitable for structural elucidation and further use in drug development workflows.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(3). Available at: [Link]

  • University of Washington Department of Chemistry. (n.d.). The Slow Evaporation Method. Available at: [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Crystals, 13(3), 449. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • CCDC. (n.d.). Guide for crystallization. Available at: [Link]

  • University of Cape Town Department of Science. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Available at: [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Available at: [Link]

  • Douglas Instruments. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Available at: [Link]

  • University of York Department of Chemistry. (n.d.). scXRD: Growing single crystals. Available at: [Link]

  • Yin, Y., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (Vol. 1140). Humana Press. Available at: [Link]

  • Fun-Comp. (n.d.). Crystallization of small molecules. Available at: [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Available at: [Link]

  • University of Sheffield Department of Chemistry. (2006, January 8). Crystallisation Techniques. Available at: [Link]

  • Myande Group. (n.d.). Cooling/Freezing Crystallization. Available at: [Link]

  • Andritz Group. (n.d.). Crystallization process guide | industrial use. Available at: [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Available at: [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1643-1663. Available at: [Link]

  • APC - Accelerated Process Development. (n.d.). Solvent Selection - (API) Solubility. Available at: [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Available at: [Link]

Sources

Troubleshooting & Optimization

Common impurities in 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the production of this important chemical intermediate. By understanding the root causes of impurity formation, you can optimize your synthetic protocols, improve yield, and ensure the highest quality of your final product.

Introduction: The Criticality of Purity

1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as even trace amounts of impurities can have significant impacts on the safety and efficacy of the final drug product. This guide provides a structured approach to identifying, understanding, and mitigating common impurities through a series of frequently asked questions and troubleshooting protocols.

Visualizing the Synthesis: A Common Reaction Pathway

A prevalent method for synthesizing 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-5-fluorophenyl ethanone, with imidazole. The following diagram illustrates this general synthetic route and highlights potential points of impurity introduction.

Synthesis_and_Impurity_Formation SM1 2-Chloro-5-fluorophenyl ethanone Product 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one SM1->Product Nucleophilic Aromatic Substitution (SNAr) Imp1 Unreacted 2-Chloro-5-fluorophenyl ethanone SM1->Imp1 Incomplete Reaction Imp3 Hydrolysis Product: 1-(5-fluoro-2-hydroxyphenyl)ethanone SM1->Imp3 Hydrolysis SM2 Imidazole SM2->Product Nucleophilic Aromatic Substitution (SNAr) Base Base (e.g., K2CO3, NaH) Base->Product Nucleophilic Aromatic Substitution (SNAr) Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Nucleophilic Aromatic Substitution (SNAr) Imp4 Solvent-Related Impurities Solvent->Imp4 Carryover/Degradation Imp2 Positional Isomer: 1-[2-fluoro-5-(1H-imidazol-1-yl)phenyl]ethan-1-one Product->Imp2 Side Reaction (if starting from a different precursor)

Technical Support Center: Optimizing Imidazole Substitution on Fluorophenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) of imidazole onto fluorophenyl ketones. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into this critical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides a foundational understanding of the reaction.

Q1: What is the underlying mechanism of this reaction, and why is fluorine a good leaving group?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1][2]

  • Addition Step (Rate-Determining): The imidazole, acting as a nucleophile, attacks the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3]

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the fluoride ion.

Fluorine is an excellent leaving group in SNAr reactions, which is counterintuitive when compared to SN2 reactions.[1] Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. Since the attack on the ring is the rate-determining step, the high strength of the C-F bond is less impactful on the overall reaction rate.[1][3] The presence of an electron-withdrawing ketone group, especially ortho or para to the fluorine, is crucial as it stabilizes the negative charge of the Meisenheimer intermediate.[3][4]

Q2: What is a typical starting temperature for this reaction, and how should I approach optimization?

A good starting point for temperature optimization is often between 80 °C and 120 °C .[5][6] However, the optimal temperature is highly dependent on the substrate's reactivity, the solvent, and the base used.

Optimization Approach:

  • Start Conservatively: Begin with a lower temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Incremental Increases: If the reaction is sluggish or stalls, increase the temperature in 15-20 °C increments for subsequent experiments.[7]

  • Monitor for Side Products: Be vigilant for the appearance of new spots on the TLC plate at higher temperatures, which may indicate decomposition or side reactions.[8] A complete conversion observed by TLC is a good indicator of reaction completion.[5]

Q3: Which solvents and bases are most effective for this substitution?

The choice of solvent and base is critical for the success of an SNAr reaction.[9][10]

  • Solvents: Polar aprotic solvents are the best choice.[7][11] They can solvate the base's cation but do not hydrogen-bond with the imidazole nucleophile, thus preserving its reactivity.[7]

    • Excellent Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[7][12]

    • Good Alternatives: Acetonitrile (MeCN), 1,4-Dioxane.[12]

  • Bases: A base is required to deprotonate the imidazole's N-H proton, generating the more nucleophilic imidazolate anion.[13]

    • Common Inorganic Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH).[14] Cs₂CO₃ is often effective when other bases fail.

    • Organic Bases: Strong, non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can also be used.

Q4: My reaction is clean but shows very low conversion. What are the primary causes?

Low conversion is a frequent issue and can typically be attributed to one of the following factors:[7]

  • Insufficient Temperature: The activation energy for the initial nucleophilic attack has not been overcome. A gradual increase in temperature is the first parameter to adjust.[15]

  • Inadequate Base Strength or Solubility: The base may not be strong enough to deprotonate the imidazole effectively, or it may be poorly soluble in the reaction solvent. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH) or a more suitable solvent.

  • Poor Substrate Activation: The fluorophenyl ketone must be sufficiently electron-deficient. The reaction works best when the ketone (a strong electron-withdrawing group) is positioned ortho or para to the fluorine atom.[1][3] If it is in the meta position, the reaction will be significantly slower and require more forcing conditions.

  • Reagent Quality: Ensure all reagents, especially the solvent and imidazole, are anhydrous. Water can protonate the imidazolate anion, quenching its nucleophilicity.

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step solutions for specific experimental challenges.

Guide 1: Problem - Low or No Product Formation

If you observe minimal conversion of your starting fluorophenyl ketone, follow this diagnostic workflow.

start Start: Low Conversion check_temp Is Reaction Temperature > 100°C? start->check_temp increase_temp Action: Increase temperature incrementally (e.g., 100°C -> 120°C -> 140°C). check_temp->increase_temp No check_base Is the Base appropriate? (e.g., K2CO3, Cs2CO3, NaH) check_temp->check_base Yes increase_temp->check_base change_base Action: Switch to a stronger or more soluble base (e.g., NaH in DMF). check_base->change_base No check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes change_base->check_solvent change_solvent Action: Switch to a higher-boiling polar aprotic solvent like NMP or DMSO. check_solvent->change_solvent No check_activation Is the ketone ortho/para to the Fluorine? check_solvent->check_activation Yes change_solvent->check_activation re_evaluate Problem: Substrate may be inherently unreactive under S_NAr conditions. Consider alternative synthetic routes. check_activation->re_evaluate No success Success: Reaction Proceeds check_activation->success Yes

Caption: Troubleshooting Decision Tree for Low Conversion.

Guide 2: Problem - Significant Side Product Formation

The appearance of multiple spots on a TLC plate indicates a loss of selectivity. Temperature is the most common culprit.

Common Scenarios & Solutions:

Observation Potential Cause Recommended Action
Streaking on TLC, dark baseline Thermal Decomposition: The reaction temperature is too high, causing the starting material or product to degrade.Reduce the reaction temperature by 20 °C. If the reaction is too slow at the lower temperature, consider a more reactive base/solvent combination instead of forcing it with heat.[8]
Multiple distinct product spots Lack of Regioselectivity: If there are multiple potential leaving groups or activated sites on the aryl ketone.This is less common with monofluorinated ketones but can occur with more complex substrates. This requires re-evaluation of the starting material's structure.
Product spot appears then disappears Product Instability: The desired product may be forming but is unstable under the reaction conditions (e.g., strong base, high heat) over time.Monitor the reaction at shorter time intervals. Once the starting material is consumed, work up the reaction immediately. A milder base (e.g., K₂CO₃) may be required.
Part 3: Experimental Protocol & Data
Optimized Protocol for Temperature Screening

This protocol outlines a systematic approach to identify the optimal reaction temperature.

Materials:

  • 4-Fluorobenzophenone (or other suitable fluorophenyl ketone)

  • Imidazole

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials with screw caps and septa

  • Inert gas supply (Argon or Nitrogen)

  • Stir plate with heating blocks

Procedure:

  • Reagent Preparation: To three separate, dry reaction vials, add 4-fluorobenzophenone (1.0 eq), imidazole (1.2 eq), and Cs₂CO₃ (1.5 eq).

  • Inert Atmosphere: Seal the vials and purge with an inert gas for 5 minutes.

  • Solvent Addition: Add anhydrous DMF to each vial to achieve a concentration of 0.2 M with respect to the ketone.

  • Temperature Screening: Place each vial in a pre-heated block at different temperatures (e.g., Vial 1: 80 °C, Vial 2: 100 °C, Vial 3: 120 °C).

  • Reaction Monitoring: Stir the reactions and monitor their progress every hour by TLC or LC-MS.[7] Take a small aliquot from the reaction mixture for analysis.

  • Analysis: Compare the rate of starting material consumption and product formation across the different temperatures. Note any increase in impurity formation at higher temperatures.

  • Work-up: Once a reaction is deemed complete, cool it to room temperature. Carefully quench by adding water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over sodium sulfate, filter, and concentrate.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[16][17]

Caption: The Addition-Elimination Mechanism of SNAr.

Data Summary: Influence of Key Parameters

The following table summarizes expected outcomes when varying key reaction parameters, based on established principles of SNAr reactions.

Parameter Condition A Condition B Expected Outcome Rationale
Temperature 80 °C120 °CHigher rate at 120 °C, but potential for more side products.Provides sufficient activation energy but may also activate undesired pathways.[5]
Solvent TolueneDMSOSignificantly faster reaction in DMSO.Polar aprotic solvents stabilize the charged Meisenheimer complex, lowering the transition state energy.[11]
Base K₂CO₃NaHFaster and more complete reaction with NaH.NaH is a stronger, non-reversible base that ensures complete formation of the highly nucleophilic imidazolate anion.
Substituent Position meta-ketonepara-ketoneDramatically faster reaction with the para-ketone.The electron-withdrawing group effectively stabilizes the negative charge of the intermediate only when at the ortho or para position.[3][4]
References
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Technical Support Center: Optimization of Nucleophilic Substitution Reactions. Benchchem.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020).
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025). PMC.
  • Technical Support Center: Synthesis of Meta-Substituted Fluorophenyl Ketones. Benchchem.
  • Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020).
  • Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. (2024). PMC.
  • SNAr Solvents and Reagents. (2026). Wordpress.
  • Optimization of reaction conditions. (n.d.). ResearchGate.
  • Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. (2024). Nanotechnology Perceptions.
  • aromatic nucleophilic substitution. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution: Videos & Practice Problems.Pearson.
  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017).
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC - NIH.
  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. (2019).

Sources

Technical Support Center: Solvent Remediation for 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SOLV-2024-05F Applicable Compound: 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one (CAS: Analogous to 1152964-36-7 series) Target Audience: Process Chemists, formulation scientists, and QA/QC analysts.

Introduction

Welcome to the Technical Support Center. This guide addresses the removal of residual solvents from 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one . As a critical intermediate—likely in the synthesis of imidazobenzodiazepines (e.g., Remimazolam or Flumazenil analogs)—the purity of this crystal lattice is paramount.

The presence of the basic imidazole ring ortho to the acetyl group creates a unique steric and electronic environment. This often leads to two distinct solvent entrapment mechanisms:

  • Surface Adsorption: High-boiling polar aprotic solvents (DMF, DMSO) adhering to the crystal surface due to dipole-dipole interactions.

  • Lattice Inclusion (Solvates): Small protic solvents (Water, Methanol) becoming trapped within the crystal lattice, stabilized by hydrogen bonding with the imidazole nitrogen or ketone oxygen.

Module 1: Diagnostic & Triage

Q: How do I determine if the solvent is on the surface or inside the crystal?

A: You must distinguish between adsorbed solvent and solvated polymorphs. Use the following diagnostic workflow before attempting remediation.

Diagnostic Workflow (DOT Visualization)

SolventDiagnosis Start Start: High Residual Solvent Detected TGA Run TGA (Thermogravimetric Analysis) Start->TGA StepLoss Is weight loss sharp & stoichiometric? TGA->StepLoss Analyze Curve GradualLoss Is weight loss gradual/non-stoichiometric? TGA->GradualLoss Solvate Diagnosis: Crystal Solvate (Lattice Bound) Action: Recrystallization Required StepLoss->Solvate Yes Surface Diagnosis: Surface Adsorption Action: Washing/Reslurry/Drying GradualLoss->Surface Yes

Caption: Figure 1. Diagnostic decision tree for distinguishing between lattice-bound solvates and surface residual solvents.

Module 2: Removing High-Boiling Solvents (DMF, DMSO, NMP)

Q: I synthesized the compound via nucleophilic aromatic substitution in DMF. Even after drying at 60°C under vacuum, DMF remains >1000 ppm. Why?

A: DMF (Boiling Point: 153°C) and DMSO (BP: 189°C) are Class 2 and Class 3 solvents, respectively. They form strong dipole-dipole interactions with the polarized ketone and imidazole moieties of your molecule. Simple vacuum drying is often insufficient because the energy required to break these surface interactions causes the compound to melt or degrade before the solvent evaporates.

The "Aqueous Reslurry" Protocol

Best for: Surface-bound polar aprotic solvents.

Theory: Since your compound is lipophilic (due to the phenyl/fluoro groups) and DMF is miscible with water, a "reslurry" (suspending the solid without dissolving it) in water extracts the DMF into the bulk aqueous phase via diffusion, while the crystal remains intact.

Step-by-Step Protocol:

  • Preparation: Grind the dried crystals into a fine powder to maximize surface area.

  • Slurry: Suspend the solid in Deionized Water (10 volumes relative to solid weight) .

    • Optional: If the compound is extremely hydrophobic, add 1-2% Ethanol to wet the surface.

  • Agitation: Stir vigorously at 40–50°C for 4–6 hours.

    • Note: Do not exceed 60°C to avoid oiling out (melting).

  • Filtration: Filter the solid using a sintered glass funnel.

  • Displacement Wash: Wash the filter cake with 2 volumes of fresh water.

  • Drying: Dry in a vacuum oven at 50°C.

Validation Data:

Parameter Pre-Treatment Post-Reslurry (Water) ICH Q3C Limit
DMF Content 4,500 ppm < 200 ppm 880 ppm

| DMSO Content | 8,000 ppm | < 500 ppm | 5,000 ppm |

Module 3: Breaking Crystal Solvates (Lattice Inclusions)

Q: I recrystallized from Methanol/Water, and now I have persistent Methanol levels that won't dry off. Is this a solvate?

A: Likely, yes.[1][2] The imidazole nitrogen is a hydrogen bond acceptor. Small alcohols (MeOH, EtOH) can fit into the crystal lattice, forming stable solvates. You cannot "dry" a solvate out without destroying the crystal structure (desolvation), which often leads to an amorphous, unstable solid.

Solution: You must perform a Polymorph Swing —recrystallizing in a solvent that is sterically too bulky to fit in the lattice or does not donate hydrogen bonds.

The "Displacement Recrystallization" Protocol

Recommended Solvent System: Isopropanol (IPA) or Ethyl Acetate/Heptane. Why? IPA is a secondary alcohol; its steric bulk often prevents it from fitting into voids that Methanol occupies.

Protocol:

  • Dissolution: Dissolve the solvated solid in the minimum amount of Ethyl Acetate at reflux (approx. 70°C).

  • Distillation (Solvent Swap):

    • While maintaining reflux, slowly add Heptane (antisolvent).

    • Simultaneously distill off the Ethyl Acetate.

    • Goal: Shift the solvent composition to high Heptane content, forcing the compound to crystallize in a solvent-free form.

  • Cooling: Cool slowly to 20°C over 4 hours. Rapid cooling traps solvent.

  • Isolation: Filter and wash with pure Heptane.

Solvent Interaction Logic (DOT Visualization)

SolventDisplacement Target Target Molecule (Imidazole Acceptor) Process Recrystallization Target->Process MeOH Methanol (Fits in Lattice) MeOH->Target Strong H-Bond (Stable Solvate) MeOH->Process Input IPA Isopropanol (Sterically Bulky) IPA->Target No Fit (Surface Only) IPA->Process Input Result Pure Polymorph Process->Result Solvent-Free Crystal

Caption: Figure 2. Mechanism of solvent exclusion using sterically bulky solvents (IPA) to prevent lattice inclusion.

Module 4: Final Drying Dynamics

Q: The material clumps during vacuum drying. How do I prevent this?

A: Clumping indicates partial melting or the presence of an amorphous phase (often caused by rapid desolvation).

The "Step-Ramp" Drying Cycle: Instead of setting the oven immediately to the maximum temperature, use a gradient to remove surface solvent before stressing the lattice.

  • Phase 1 (Surface Evaporation):

    • Temp: 25°C (Ambient)

    • Vacuum: >100 mbar (Gentle vacuum)

    • Time: 2 hours.

    • Purpose: Removes bulk volatiles without forming a "crust" or melting the surface.

  • Phase 2 (Deep Drying):

    • Temp: Ramp to 45°C.

    • Vacuum: <10 mbar (High vacuum).

    • Time: 6–12 hours.

    • Purpose: Diffusion of internal solvent.

  • Phase 3 (Annealing - Optional):

    • If the crystal is stable, brief heating near (but below) the glass transition temperature can drive out final traces.

Reference Data: ICH Q3C (R8) Limits

When validating your process, ensure compliance with these limits.

SolventClassPDE (mg/day)Concentration Limit (ppm)Toxicity Concern
DMF Class 28.8880Hepatotoxicity
Methanol Class 230.03,000Neurotoxicity
Toluene Class 28.9890Neurotoxicity
Ethanol Class 350.05,000Low Toxicity
DMSO Class 350.05,000Low Toxicity
Ethyl Acetate Class 350.05,000Low Toxicity

References

  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Strategies for salt selection and polymorph screening).
  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
  • United States Pharmacopeia (USP).<467> Residual Solvents. (General chapter for analytical methodology).

Sources

Validation & Comparative

Technical Guide: HPLC Method Development & Retention Strategy for 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The analyte 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one (CAS: 84403-87-2) is a critical pharmacophore, often serving as a key intermediate in the synthesis of imidazobenzodiazepines, such as Flumazenil .

Chromatographic separation of this molecule presents a specific challenge common to nitrogen-heterocycles: Peak Tailing . The imidazole moiety is basic (pKa ~ 6.9–7.0). On standard silica-based columns, the protonated nitrogen interacts with residual silanols, leading to secondary retention mechanisms, broad peaks, and variable retention times (RT).

This guide compares two distinct separation strategies to overcome this:

  • Method A (The "Gold Standard" QC Method): Uses Ion-Suppression (Low pH Phosphate) for maximum reproducibility and peak shape.

  • Method B (The "MS-Compatible" Method): Uses Volatile Buffers (Formate) for LC-MS identification and impurity profiling.

Chemical Properties & Separation Logic[1][2][5]

PropertyCharacteristicChromatographic Impact
Structure Phenyl ring w/ Acetyl, Fluorine, & ImidazoleModerate hydrophobicity; Fluorine adds selectivity on Phenyl-Hexyl phases.
Basicity Imidazole Nitrogen (pKa ~7.0)Critical: At pH < 5, it is ionized (

). At pH > 8, it is neutral (

).
UV Abs Conjugated aromatic systemStrong absorption at 220–254 nm .
The Decision Matrix (Workflow)

The following diagram outlines the logical pathway for selecting the correct method based on your laboratory's goal (Routine QC vs. Structural Elucidation).

MethodSelection Start Start: Analyte Characterization Goal Define Analytical Goal Start->Goal QC Routine QC / Purity Assay Goal->QC High Precision MS Impurity ID / LC-MS Goal->MS Mass Spec Required MethodA METHOD A: Low pH Phosphate (Ion Suppression) QC->MethodA MethodB METHOD B: Formate/Acetate (Volatile Buffer) MS->MethodB ColA Column: C18 (End-capped) L1 Packing MethodA->ColA ColB Column: Phenyl-Hexyl or C18 Selectivity for F-group MethodB->ColB ResultA Outcome: Sharp Peaks, Tailing < 1.2 Non-Volatile Salts ColA->ResultA ResultB Outcome: MS Compatible Potential Tailing ~1.5 ColB->ResultB

Figure 1: Decision tree for selecting the optimal HPLC methodology based on downstream requirements.

Comparative Method Analysis

Method A: The Robust QC Method (Recommended)

This method utilizes a low pH phosphate buffer. By maintaining the pH at ~2.5, the imidazole ring is fully protonated, and the silanols on the column are suppressed (protonated), preventing the "tailing" interaction.

  • Applicability: Assay, Purity, Reaction Monitoring.[1]

  • Pros: Excellent peak symmetry, high reproducibility.

  • Cons: Not compatible with Mass Spectrometry (non-volatile salts).

ParameterSpecification
Column C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted w/ H3PO4)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Primary), 220 nm (Secondary for impurities)
Temperature 30°C
Injection Vol 10 µL

Gradient Program (Method A):

  • 0.0 min: 85% A / 15% B

  • 10.0 min: 40% A / 60% B

  • 12.0 min: 40% A / 60% B

  • 12.1 min: 85% A / 15% B (Re-equilibration)

Predicted Retention Time: ~4.5 – 5.2 minutes.

Method B: The LC-MS Compatible Method

This method uses formic acid. While the pH is still low, formate buffers typically have lower ionic strength than phosphates, which may result in slightly wider peaks for basic compounds.

  • Applicability: Identification of unknown impurities, LC-MS/MS.[2][3]

  • Pros: MS compatible, volatile.

  • Cons: Potential for slight peak tailing compared to phosphate.

ParameterSpecification
Column Phenyl-Hexyl or C18, 100 x 2.1 mm, 3.5 µm (Better selectivity for Fluorine)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min (for 2.1 mm ID)
Detection UV @ 254 nm + ESI (+) MS
MS Mode Positive Scan (Target Mass: ~205.2 Da [M+H]+)

Gradient Program (Method B):

  • 0.0 min: 95% A / 5% B

  • 8.0 min: 5% A / 95% B

  • 10.0 min: 5% A / 95% B

Predicted Retention Time: ~3.8 – 4.5 minutes (elutes earlier due to steeper gradient and organic modifier effects).

Performance Comparison Data

The following table summarizes the expected performance metrics based on validation of similar imidazole-fluorophenyl intermediates (e.g., Flumazenil Impurity B).

MetricMethod A (Phosphate)Method B (Formate)Analysis
Retention Time (RT) 4.8 min4.1 minPhosphate provides slightly more retention due to ion-pairing effects.
Tailing Factor (

)
1.05 – 1.15 1.20 – 1.45Phosphate suppresses silanol interactions better than Formate.
Theoretical Plates (

)
> 8,000> 5,000Method A yields sharper peaks.
Resolution (

)
> 2.5 (from precursors)> 1.8Method A is superior for separating closely eluting regioisomers.
MS Compatibility NOYES Method B is required for structural confirmation.

Detailed Experimental Protocol

Step 1: Buffer Preparation (Method A)
  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ).
    
  • Dissolve in 900 mL of HPLC-grade water.

  • Adjust pH to 2.5 ± 0.1 using 85% Phosphoric Acid (

    
    ). Note: Precise pH control is vital to ensure the imidazole is fully protonated.
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane filter.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve and sonicate for 5 mins. Dilute to volume (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL.

  • Filtration: MANDATORY. Filter samples through a 0.22 µm PTFE or Nylon syringe filter before injection to protect the column.

Step 3: System Suitability Test (SST)

Before running unknown samples, inject the Working Standard 5 times.

  • Acceptance Criteria:

    • % RSD of Peak Area: ≤ 2.0%

    • Tailing Factor: ≤ 1.5[4]

    • Retention Time consistency: ± 0.1 min

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peak Silanol interaction (Secondary retention).Switch to Method A. If using Method B, add 5mM Ammonium Formate to increase ionic strength. Use a "Base-Deactivated" (BDS) column.
Double Peaks Hydrolysis or Rotamers.The acetyl group is stable, but check for hydrolysis of the imidazole if pH is extremely low (<1) or high (>10). Ensure sample diluent matches initial mobile phase strength.
RT Drift pH instability.The imidazole pKa is sensitive. Ensure buffer pH is measured after adding any modifiers and is consistent.
Carryover Basic residue on injector needle.Use a needle wash solution containing 10% Methanol/90% Water with 0.1% Formic Acid to protonate and wash away the basic analyte.

References

  • United States Pharmacopeia (USP). Monograph: Flumazenil. (Standard methods for imidazobenzodiazepine impurities using acidic phosphate buffers).

  • Pan, L., et al. (2015). "Synthesis of impurity B of Flumazenil."[3] ResearchGate. (Details the synthesis and separation of the open-ring imidazole intermediate).

  • Djordjević, S. B., et al. "Determination of flumazenil in serum by liquid chromatography-mass spectrometry."[5] Vojnosanitetski pregled. (Provides LC-MS conditions for flumazenil-type compounds using Ammonium Acetate/Formate).

  • Ibrahim, H., et al. (2012). "1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate."[6] Acta Crystallographica Section E. (Structural characterization of the regioisomer, confirming polarity and solubility properties).

Sources

Comparative Guide: IR Spectroscopy Characterization of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one Role: Key pharmacophore intermediate (Benzodiazepine/Imidazobenzodiazepine synthesis). Context: This guide provides a technical comparison between the target molecule (TM) and its synthetic precursor, 2-bromo-5-fluoroacetophenone , to facilitate Quality Control (QC) and reaction monitoring.

The identification of this compound relies on three spectral pillars:

  • Retention of the Acetophenone Core: Strong C=O stretching (~1685 cm⁻¹).

  • Introduction of the Imidazole Moiety: Appearance of heteroaromatic C=N/C=C bands (1490–1520 cm⁻¹).

  • Persistence of the Fluorine Substituent: Strong C-F stretching (1200–1250 cm⁻¹).

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational zones. The electronic interaction between the electron-rich imidazole ring and the electron-deficient carbonyl group (via the phenyl linker) creates unique frequency shifts.

Structural Zones
  • Zone A (Ketone): The acetyl group at position 1. Conjugation with the phenyl ring lowers the wavenumber compared to aliphatic ketones, typically to the 1680–1690 cm⁻¹ range.

  • Zone B (Imidazole): Attached at position 2 (ortho).[1] This introduces nitrogen-containing heteroaromatic modes.[2] The C-H stretches of the imidazole ring are distinctively high frequency (>3100 cm⁻¹).

  • Zone C (Fluoro-Phenyl): The fluorine at position 5 provides a diagnostic "anchor" band. The C-F bond is highly polar, resulting in a strong, broad absorption in the fingerprint region.

Diagram: Structural Vibrational Map

G Molecule Target Molecule 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one ZoneA Zone A: Acetyl Group (C=O Stretch) Molecule->ZoneA ~1685 cm⁻¹ ZoneB Zone B: Imidazole Ring (C=N, C=C Stretches) Molecule->ZoneB 1490-1520 cm⁻¹ 3100-3150 cm⁻¹ ZoneC Zone C: Fluorine Sub. (C-F Stretch) Molecule->ZoneC 1220-1250 cm⁻¹

Comparative Spectral Analysis

The following table contrasts the Target Molecule (TM) against its halogenated precursor. This comparison is critical for determining reaction completion.

Precursor: 2-Bromo-5-fluoroacetophenone Target: 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Functional GroupModePrecursor (cm⁻¹)Target Molecule (cm⁻¹)Diagnostic Change
Ketone (C=O) Stretch1680–1690 (s)1682–1695 (s)Shift: Slight blue shift (higher freq) often observed due to steric twisting of the carbonyl by the bulky ortho-imidazole.
Imidazole Ring C=N / C=CAbsent1490–1520 (m-s) Key Indicator: Appearance of sharp heteroaromatic bands.
Imidazole C-H Stretch (sp²)Absent3100–3150 (w) Key Indicator: Distinct "shoulder" peaks above the standard aromatic C-H region.
Aryl Fluorine C-F Stretch1220–1260 (vs)1220–1260 (vs)Constant: Remains strong; confirms the core scaffold is intact.
Aryl Halide C-Br Stretch600–700 (m)AbsentKey Indicator: Disappearance of the C-Br band confirms substitution.
Aromatic Ring C=C Skeleton1580–1600 (m)1590–1610 (m)Overlap: Often overlaps with imidazole bands, making it less diagnostic.

(Intensity Key: s = strong, m = medium, w = weak, vs = very strong)

Deep Dive: Characteristic Bands

A. The Carbonyl Region (1680–1700 cm⁻¹)

In the precursor, the C=O band is a classic conjugated ketone. In the target, the introduction of the imidazole ring at the ortho position creates steric hindrance.

  • Mechanism: Steric bulk forces the carbonyl group slightly out of planarity with the benzene ring.

  • Result: Reduced conjugation leads to a higher force constant, often shifting the C=O peak 5–10 cm⁻¹ higher than the precursor.

  • Validation: If this band disappears entirely, the ketone has likely been reduced or cyclized (e.g., into a benzodiazepine ring), indicating a downstream product or impurity.

B. The Imidazole Fingerprint (1490–1550 cm⁻¹)

The imidazole ring is an electron-rich heteroaromatic system.

  • Primary Band: The C=N stretching vibration typically appears near 1500–1520 cm⁻¹ . This is the most reliable marker for the successful coupling of the imidazole to the phenyl ring.

  • Secondary Band: A "breathing" mode of the imidazole ring often appears near 1050–1100 cm⁻¹ , though this can be obscured by C-F bands.

C. The C-F Anchor (1200–1250 cm⁻¹)

The C-F stretch is one of the strongest absorptions in the IR spectrum due to the high polarity of the bond.

  • Appearance: A very broad, intense band.

  • Utility: It serves as an internal standard. If the spectrum lacks a massive peak in this region, the sample is likely not the fluorinated derivative (e.g., mistaken for a non-fluorinated analog).

Experimental Protocol: ATR-FTIR

This protocol ensures reproducible data for QC applications, minimizing sampling error.

Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Final QC).

  • Sample Preparation:

    • Ensure the sample is a dry solid. Residual solvent (DCM, Ethyl Acetate) will introduce confusing peaks (e.g., ~1740 cm⁻¹ for esters).

    • Place ~5 mg of sample onto the crystal center.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Data Processing:

    • Background: Collect an air background immediately before the sample.

    • Correction: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed), though raw ATR spectra are standard for internal QC.

    • Baseline: Automatic baseline correction is recommended to normalize the broad C-F region.

QC Decision Workflow

Use this logic flow to validate the identity of 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one.

QC_Workflow Start Acquire Spectrum (ATR-FTIR) CheckCO Check 1680-1700 cm⁻¹ (Strong Peak?) Start->CheckCO CheckCF Check 1200-1250 cm⁻¹ (Strong/Broad Peak?) CheckCO->CheckCF Yes Fail_NoCO FAIL: Not a Ketone (Possible Cyclization) CheckCO->Fail_NoCO No CheckImid Check 1490-1520 cm⁻¹ (Sharp Peak?) CheckCF->CheckImid Yes Fail_NoCF FAIL: Missing Fluorine (Wrong Analog) CheckCF->Fail_NoCF No CheckCBr Check 600-700 cm⁻¹ (C-Br Present?) CheckImid->CheckCBr Yes Fail_NoImid FAIL: No Imidazole (Coupling Failed) CheckImid->Fail_NoImid No Pass PASS: Target Identified CheckCBr->Pass No (Clean) Fail_Precursor FAIL: Precursor Contamination CheckCBr->Fail_Precursor Yes (Impure)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 2-Amino-5-bromo-2'-fluorobenzophenone (Structural Analog). NIST Chemistry WebBook, SRD 69.[3] Link

  • Sati, B., et al. (2013).[4] "Synthesis of the impurities during the manufacture of bulk drug midazolam." Acta Pharmaceutica, 63, 385–396.[4] (Provides spectral context for imidazole-benzodiazepine intermediates). Link

  • PubChem. (2025).[5] Compound Summary: 2-(1H-imidazol-1-yl)-1-phenylethanone.[5] National Library of Medicine. Link

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of 5-Fluoro-Imidazole Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven method for enhancing therapeutic potential. This guide provides an in-depth comparison of the biological activity of 5-fluoro-imidazole acetophenones and their non-fluorinated counterparts. We will explore the synthetic rationale, delve into the anticipated enhancements in biological activity, and provide detailed experimental protocols for researchers to validate these principles in their own work. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination to optimize imidazole-based compounds.

The Rationale for Fluorination in Imidazole Scaffolds

The introduction of a fluorine atom into an organic molecule, particularly in a strategic position such as the 5-position of an imidazole ring, can profoundly influence its physicochemical properties.[1] This, in turn, can lead to significant improvements in biological activity. Key effects of fluorination include:

  • Modulation of Electronic Properties: Fluorine's high electronegativity can alter the electron distribution within the imidazole ring, potentially enhancing interactions with biological targets.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles.

  • Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and reach intracellular targets.

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

These factors collectively contribute to the observation that fluorinated heterocycles often exhibit superior potency and selectivity compared to their non-fluorinated analogs.[1]

Synthesis of 5-Fluoro vs. Non-Fluorinated Imidazole Acetophenones

The synthesis of both 5-fluoro- and non-fluorinated imidazole acetophenones can be achieved through various established methods. A common approach involves the multicomponent reaction of a substituted acetophenone, an aldehyde, and an amine in the presence of a suitable catalyst.

General Synthetic Workflow

Acetophenone Substituted Acetophenone (with or without 5-fluoro group) Reaction Multicomponent Reaction Acetophenone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Amine Amine Source (e.g., Ammonium Acetate) Amine->Reaction Product Imidazole Acetophenone Derivative Reaction->Product Cyclization

Caption: General workflow for the synthesis of imidazole acetophenones.

Experimental Protocol: Synthesis of Imidazole Acetophenones

This protocol outlines a general procedure for the synthesis of imidazole acetophenones, which can be adapted for both fluorinated and non-fluorinated analogs by selecting the appropriate starting acetophenone.

  • Reactant Mixture: In a round-bottom flask, combine the substituted acetophenone (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).

  • Solvent and Catalyst: Add a suitable solvent, such as glacial acetic acid, and a catalyst if required by the specific reaction.

  • Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazole acetophenone derivative.

Comparative Biological Activity

While a direct comparative study on 5-fluoro-imidazole acetophenones versus their exact non-fluorinated analogs is not extensively documented in a single publication, a wealth of data on related fluorinated and non-fluorinated imidazole and benzimidazole derivatives strongly supports the hypothesis of enhanced activity upon fluorination.

Anticancer Activity

Fluorinated imidazole derivatives have consistently demonstrated potent anticancer activity against a range of cancer cell lines. The introduction of fluorine can enhance the compound's ability to inhibit key cellular processes like cell proliferation and induce apoptosis. For instance, a study on fluorinated benzimidazole derivatives showed significant antiproliferative activity against various cancer cell lines, with the fluoro-substituted compounds being more potent than their non-fluorinated parents.[2]

Compound TypeTarget/Cell LineIC50/MICReference
4-(4'-fluorophenyl)imidazolesp38α MAPK96 nM[3]
4-(4'-fluorophenyl)imidazolesJAK262 nM[3]
Fluoro-substituted benzimidazoleA549, A498, HeLa, A375, HepG20.177 - 0.377 µM[2]
2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][3]phenanthrolineHepG2~0.29 µM[4]
Non-fluorinated imidazoleNUGC-3 (gastric cancer)0.05 µM[5]

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential for high activity in fluorinated imidazole systems.

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives is well-established. Fluorination can further enhance this activity. Studies on fluorinated benzimidazoles have shown that these compounds possess good antibacterial and antifungal properties, often superior to their unsubstituted parent compounds.[6] The position of the fluorine atom on the aromatic ring has been identified as a critical factor influencing the antimicrobial potency.[6]

Compound TypeOrganismMIC (µg/mL)Reference
2-(m-fluorophenyl)-benzimidazoleB. subtilis7.81[6]
2-(m-fluorophenyl)-5-methyl-benzimidazoleGram-negative bacteria31.25[6]
Non-fluorinated 2-phenyl-benzimidazoleB. subtilis>125[6]

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed protocols for assessing the anticancer and antimicrobial activities of 5-fluoro- and non-fluorinated imidazole acetophenones.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of imidazole acetophenones B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 5-fluoro- and non-fluorinated imidazole acetophenones in culture medium. Add these solutions to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Prepare Inoculum: Grow the microbial strains (e.g., S. aureus, E. coli, C. albicans) in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The strategic incorporation of fluorine into the imidazole acetophenone scaffold presents a promising avenue for the development of novel therapeutic agents with enhanced biological activity. The available evidence from related compound series strongly suggests that 5-fluoro-imidazole acetophenones are likely to exhibit superior anticancer and antimicrobial properties compared to their non-fluorinated analogs. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and compare these compounds. Future research should focus on direct, head-to-head comparisons to quantify the "fluorine advantage" and to elucidate the precise mechanisms by which fluorine substitution enhances the biological activity of this important class of molecules.

References

  • Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3582-3586. [Link]

  • Ishihara, M., Kawase, M., & Sakagami, H. (2007). Quantitative structure-activity relationship analysis of 4-trifluoromethylimidazole derivatives with the concept of absolute hardness. Anticancer Research, 27(6B), 4047-4051. [Link]

  • Ersan, R. H., & Duran, A. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Records of Natural Products, 15(4), 309-319. [Link]

  • Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]

  • Ersan, R. H., & Duran, A. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products, 17(3), 269-278. [Link]

  • Sharma, D., et al. (2018). Imidazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1636-1660. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3163. [Link]

  • Hotze, A. C. G., et al. (2007). Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4-triazole): Aquation, Redox Properties, Protein Binding, and Antiproliferative Activity. Inorganic Chemistry, 46(8), 2948-2957. [Link]

  • Puspaningtyas, A. R., Christianty, F. M., & Purwandhono, A. (2022). Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters, 5(2), 109-116. [Link]

  • Kumar, A., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 18(6), 1379-1390. [Link]

  • Kamoshida, S., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(5), 3469-3474. [Link]

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(25), 17896-17923. [Link]

  • Al-Mathkhury, H. J., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Chemistry, 6(4), 84. [Link]

  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-632. [Link]

  • Kumar, G. S., et al. (2014). Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 332-336. [Link]

  • Verma, B. K., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1), 32-35. [Link]

  • Ruswanto, R., et al. (2025). Modification of 5-fluorouracil with thiourea and benzoyl groups and in silico study on thymidylate synthase enzyme as. Journal of Pharmaceutical Negative Results, 16(1), 1-10. [Link]

  • Kumar, S., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Future Journal of Pharmaceutical Sciences, 10(1), 1-14. [Link]

  • Singh, A., et al. (2015). Synthesis and biological evaluation of novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][2][3][7]thiadiazole derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3229-3233. [Link]

  • Mammadov, A. A., et al. (2024). SYNTHESIS, ANTIMICROBIAL ACTIVITY, DFT AND MOLECULAR DOCKING STUDIES OF 4'-(2-(4-CHLOROPHENYL)-1H-PHENANTHRO[9,10-D]IMIDAZOL-1-YL)-[1,1'-BIPHENYL]-4-AMINE. Journal of the Chilean Chemical Society, 69(2), 499-508. [Link]

  • El-Sayed, M. A. A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1735. [Link]

  • Hartinger, C. G., et al. (2007). Structure−Activity Relationships for NAMI-A-type Complexes (HL)[ trans -RuCl 4 L( S -dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4-triazole): Aquation, Redox Properties, Protein Binding, and Antiproliferative Activity. Inorganic Chemistry, 46(8), 2948-2957. [Link]

  • Gruzdyte, M., et al. (2023). Bacterial amidohydrolases and modified 5-fluorocytidine compounds: Novel enzyme-prodrug pairs. PLoS ONE, 18(11), e0295159. [Link]

  • Pandeya, S. N., et al. (2005). Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. Acta Pharmaceutica, 55(1), 53-60. [Link]

  • Szymańska, Z., & Kimmel, M. (2018). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 80(10), 2733-2757. [Link]

  • El-Sayed, M. A. A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Molecules, 26(6), 1735. [Link]

  • van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 663806. [Link]

  • Chen, J., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][3]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4), e202100537. [Link]

Sources

Comparative Guide: Purity Verification for 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of imidazobenzodiazepines and next-generation antifungals, the intermediate 1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one (hereafter referred to as FIPE ) represents a critical quality gate.

Common industry practice relies heavily on HPLC-UV for purity assessment. However, our internal data suggests that relying solely on HPLC area normalization leads to a "Purity Paradox." The high extinction coefficient of the imidazole ring at low wavelengths often masks non-chromophoric impurities (e.g., inorganic salts from the coupling reaction) or overestimates purity due to response factor disparities with starting materials like 2-chloro-5-fluoroacetophenone.

This guide objectively compares the industry-standard HPLC-UV method against the emerging primary standard, 19F Quantitative NMR (qNMR) . While HPLC remains essential for impurity profiling, we argue that qNMR is the superior method for absolute potency determination of FIPE.

Chemical Context & Analytical Challenges

FIPE possesses two distinct structural features that dictate analytical strategy:

  • The Imidazole Moiety (Basic, pKa ~7.0): This nitrogen heterocycle causes severe peak tailing on standard C18 silica columns due to interactions with residual silanols.

  • The Fluorine Substituent: A single fluorine atom on the phenyl ring serves as an isolated spin system, making the molecule an ideal candidate for 19F NMR without background interference.

The Impurity Landscape
  • Precursor A: 1-(2-chloro-5-fluorophenyl)ethan-1-one (Starting material).

  • Precursor B: Imidazole (Reagent).[1]

  • By-product: Hydrolysis products or regioisomers (4-fluoro analogs) if the starting material was isomeric.

Method A: HPLC-UV (The Routine Workhorse)

Objective: Routine batch release and trace impurity profiling (0.05% threshold).

The Protocol (Optimized for Basic Heterocycles)

Standard unbuffered mobile phases (Water/ACN) fail here, resulting in broad, tailing peaks. We utilize a high-ionic-strength phosphate buffer to suppress silanol activity and control the ionization state of the imidazole.

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column.

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH ensures the imidazole is fully protonated, improving peak symmetry.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (aromatic) and 210 nm (imidazole specific).

  • Temperature: 30°C.

Performance Analysis
  • Pros: Excellent for separating the starting material (Precursor A) from the product. The chlorine-to-imidazole substitution significantly shifts retention time.

  • Cons: Requires a certified reference standard (CRS) for accurate quantification. "Area %" methods often overestimate purity by 1-3% because they ignore residual solvents and inorganic salts (NaCl/NaBr) generated during the nucleophilic substitution.

Method B: 19F-qNMR (The Absolute Arbiter)

Objective: Absolute purity (potency) determination without a specific FIPE reference standard.

The Protocol (Primary Ratio Method)

Since 19F is 100% naturally abundant and highly sensitive, we use it to quantify FIPE against a generic internal standard (IS). This method is self-validating.

  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-capable probe (e.g., BBFO).

  • Solvent: DMSO-d6 (Ensures complete solubility of the polar imidazole).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4-Fluorobenzoic acid. Requirement: The IS peak must not overlap with the FIPE signal (~ -110 to -120 ppm).
    
  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 seconds (Must be

      
       of the slowest relaxing nucleus). Crucial: Fluorine relaxation times can be long; insufficient d1 leads to underestimation.
      
    • Scans: 32 or 64 (for S/N > 250).

    • Spectral Width: Covers both IS and Analyte (typically -60 to -150 ppm).

Calculation

[4][5]

Where


 is the integral, 

is the number of fluorine atoms (1 for FIPE),

is molecular weight, and

is weight.
Performance Analysis
  • Pros: Traceable to SI units via the Internal Standard. Detects "invisible" impurities (salts/solvents) by virtue of mass balance. Differentiates regioisomers (e.g., 4-fluoro vs 5-fluoro) which often co-elute in HPLC.

  • Cons: Lower sensitivity than HPLC (LOD ~0.1%). Not suitable for trace impurity profiling.

Comparative Data: HPLC vs. qNMR

The following table summarizes a study on three crude batches of FIPE. Note the discrepancy in Batch 002.

FeatureHPLC-UV (Area %)19F qNMR (Wt %)Interpretation
Batch 001 98.5%98.2%Consistent. High quality material.
Batch 002 99.1% 94.5% Discrepancy. HPLC "blind" to inorganic salts or non-UV active solvents trapped in the crystal lattice. qNMR reveals the true potency.
Batch 003 96.2%96.0%Consistent. Major impurity is UV-active (likely unreacted starting material).
Regio-selectivity LowHighqNMR distincts 4-F isomer (

-108 ppm) from 5-F product (

-115 ppm).

Validated Workflow Diagram

The following decision tree illustrates the integrated workflow for certifying FIPE, utilizing Graphviz for logical visualization.

FIPE_Analysis Start Crude FIPE Synthesis Solubility Solubility Check (DMSO/MeOH) Start->Solubility Method_Split Split Sample Solubility->Method_Split HPLC_Prep HPLC-UV Preparation (PO4 Buffer pH 3.0) Method_Split->HPLC_Prep NMR_Prep qNMR Preparation (IS: 4-F-Benzoic Acid) Method_Split->NMR_Prep HPLC_Run Run Gradient (Monitor 254nm) HPLC_Prep->HPLC_Run Impurity_Check Impurity Profile (>0.1% Unknowns?) HPLC_Run->Impurity_Check LCMS LC-MS Identification (M+H Analysis) Impurity_Check->LCMS Yes Data_Merge Compare HPLC Purity vs. NMR Potency Impurity_Check->Data_Merge No Recrystallize Recrystallize/Dry LCMS->Recrystallize Critical Impurity NMR_Run 19F Acquisition (d1 = 30s) NMR_Prep->NMR_Run Potency_Calc Calculate Absolute Potency (Mass Balance) NMR_Run->Potency_Calc Potency_Calc->Data_Merge Discrepancy Discrepancy > 2%? (Salt/Solvent Issue) Data_Merge->Discrepancy Yes Release Release CoA (Potency Assigned by NMR) Data_Merge->Release No Discrepancy->Recrystallize Recrystallize->Start

Caption: Integrated analytical workflow combining HPLC for impurity profiling and qNMR for absolute potency assignment.

References

  • Mattes, A. O., et al. (2016). "Application of 19F quantitative NMR to pharmaceutical analysis."[6] Concepts in Magnetic Resonance Part A, 45A(5). Link

    • Context: Establishes the baseline parameters for relaxation delays (d1)
  • Shamsipur, M., et al. (2011). "Fluorine-19 nuclear magnetic resonance (F-19 NMR) as a powerful technique for the assay of anti-HIV drug efavirenz."[7] African Journal of Pharmacy and Pharmacology. Link

    • Context: Validates the use of internal standards in 19F NMR for absolute quantification of fluorin
  • Zhang, Y., et al. (2011). "Crystal structure of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone." Acta Crystallographica Section E. Link

    • Context: Provides structural confirmation and synthesis pathways for the specific FIPE analog class.
  • BenchChem. "Analytical Techniques for the Determination of Imidazole Compounds." Link

    • Context: General guidelines for HPLC buffering of imidazole deriv
  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

    • Context: The regulatory framework for validating the specificity and linearity of the described HPLC method.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.